Product packaging for Omipalisib(Cat. No.:CAS No. 1086062-66-9)

Omipalisib

Katalognummer: B1684000
CAS-Nummer: 1086062-66-9
Molekulargewicht: 505.5 g/mol
InChI-Schlüssel: CGBJSGAELGCMKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Omipalisib is a member of the class of quinolines that is quinoline which is substituted by pyridazin-4-yl and 5-[(2,4-difluorobenzene-1-sulfonyl)amino]-6-methoxypyridin-3-yl groups at positions 4 and 6, respectively. It is a highly potent inhibitor of PI3K and mTOR developed by GlaxoSmithKline and was previously in human phase 1 clinical trials for the treatment of idiopathic pulmonary fibrosis and solid tumors. It has a role as an autophagy inducer, an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, a mTOR inhibitor, an antineoplastic agent, a radiosensitizing agent and an anticoronaviral agent. It is a member of quinolines, a difluorobenzene, a sulfonamide, an aromatic ether, a member of pyridines and a member of pyridazines.
This compound has been used in trials studying the treatment of CANCER, Solid Tumours, and Idiopathic Pulmonary Fibrosis.
This compound is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity. This compound binds to and inhibits PI3K in the PI3K/mTOR signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and inducing apoptotic cell death. Bax is a member of the proapoptotic Bcl2 family of proteins. PI3K, often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
inhibitor of mTOR protein

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H17F2N5O3S B1684000 Omipalisib CAS No. 1086062-66-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBJSGAELGCMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148604
Record name GSK-2126458
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Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086062-66-9
Record name Omipalisib
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Record name Omipalisib [USAN:INN]
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Record name 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide
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Record name OMIPALISIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Omipalisib in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omipalisib (GSK2126458) is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant anti-neoplastic activity across a range of preclinical and clinical studies. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. As a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), this compound targets a critical signaling nexus frequently dysregulated in human cancers. This guide will detail its primary mechanism of action, downstream cellular consequences, and methodologies for its study, presenting quantitative data and experimental protocols to support further research and development.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound is a highly selective, ATP-competitive inhibitor of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2. This dual-targeting capability is a key feature of its mechanism, as it simultaneously blocks upstream signaling from PI3K to AKT and downstream signaling from mTOR, a critical regulator of cell growth and proliferation.[1]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, metabolism, and motility. In many cancers, this pathway is constitutively activated through mutations in key components such as PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.[2]

Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTORC1 complex, leading to the promotion of protein synthesis, lipid synthesis, and cell growth, while inhibiting apoptosis.

This compound's direct inhibition of PI3K prevents the generation of PIP3, thereby blocking the activation of AKT. Concurrently, its inhibition of mTORC1 and mTORC2 directly suppresses the downstream effectors of mTOR signaling, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein translation and cell cycle progression.

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// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC2 -> AKT [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> _4EBP1 [label="Inhibits"]; S6K -> Proliferation; _4EBP1 -> Proliferation [arrowhead=tee, label="Inhibits"]; AKT -> Apoptosis_Inhibition [arrowhead=tee, label="Inhibits"];

// this compound Inhibition this compound -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; this compound -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; this compound -> mTORC2 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }

Figure 1: this compound's dual inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of the ERK Signaling Pathway

In addition to its primary targets, this compound has been shown to disrupt the activation of the ERK signaling pathway in some cancer types, such as esophageal squamous cell carcinoma (ESCC). The precise mechanism of this inhibition is not fully elucidated but may be an indirect consequence of the profound disruption of the PI3K/AKT/mTOR network, which is known to have crosstalk with the MAPK/ERK pathway.[3] This dual pathway suppression may contribute to a more potent anti-proliferative effect and potentially overcome feedback activation of the MAPK pathway that can occur with single-agent PI3K inhibitors.[3]

// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4"]; RTK [label="RTK", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4"]; PI3K_mTOR_Pathway [label="PI3K/AKT/mTOR\nPathway", fillcolor="#FBBC05"];

// Edges Growth_Factor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

// Crosstalk and Inhibition PI3K_mTOR_Pathway -> RAS [style=dashed, arrowhead=normal, label="Crosstalk"]; RAS -> PI3K_mTOR_Pathway [style=dashed, arrowhead=normal]; this compound -> PI3K_mTOR_Pathway [arrowhead=tee, color="#EA4335", style=bold]; PI3K_mTOR_Pathway -> ERK [style=dashed, arrowhead=tee, label="Indirect\nInhibition"]; }

Figure 2: Indirect inhibition of the ERK signaling pathway by this compound.

Suppression of Nonhomologous End Joining (NHEJ)

Recent studies have identified a novel mechanism of action for this compound: the inhibition of DNA double-strand break (DSB) repair through the nonhomologous end joining (NHEJ) pathway. This compound has been shown to directly attenuate the phosphorylation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ machinery. By impairing this critical DNA repair pathway, this compound can sensitize cancer cells to radiotherapy and DNA-damaging chemotherapeutic agents like doxorubicin.

Cellular Effects of this compound

The multifaceted inhibition of key signaling pathways by this compound translates into several profound effects on cancer cell biology.

Cell Cycle Arrest

A consistent finding across numerous studies is the induction of G0/G1 cell cycle arrest by this compound.[4] This is a direct consequence of the inhibition of the PI3K/AKT/mTOR pathway, which is essential for the G1 to S phase transition. Specifically, the downregulation of cyclin D1 (CCND1) and upregulation of the cyclin-dependent kinase inhibitor 1B (CDKN1B, also known as p27) have been observed following this compound treatment.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[4] The inhibition of the pro-survival AKT signaling is a primary driver of this effect. By preventing AKT-mediated inhibition of pro-apoptotic proteins, this compound shifts the cellular balance towards programmed cell death.

Induction of Autophagy

In some cellular contexts, such as neurocutaneous melanocytosis, this compound has been shown to induce autophagic cell death.[5] This is thought to be mediated by the release of the ULK1 complex from mTORC1-mediated inhibition, a key step in the initiation of autophagy.[5]

Quantitative Data

The potency of this compound has been quantified in various assays, providing valuable data for its preclinical and clinical development.

Inhibitory Constants (Ki)
TargetKi (nM)
p110α0.019
p110β0.13
p110δ0.024
p110γ0.06
mTORC10.18
mTORC20.3
Source:
Half-maximal Inhibitory Concentration (IC50) in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
T47DBreast Cancer3
BT474Breast Cancer2.4
OCI-AML3Acute Myeloid Leukemia17.45
THP-1Acute Myeloid Leukemia8.93
A549Lung Cancer26.6 - 860
BEL-7404Liver Cancer10
HCT-116Colon Cancer10
MDA-MB-231Breast Cancer130
Sources:[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A A C C A->C D D C->D B B B->C E E D->E F F E->F G G F->G H H G->H I I H->I

Figure 3: Workflow for the MTT cell viability assay.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, providing a measure of long-term cell survival and reproductive integrity following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Cell_Cycle_Analysis_Workflow A Cell Treatment with This compound B Harvest and Wash Cells A->B C Fixation in Cold 70% Ethanol B->C D Staining with Propidium Iodide C->D E Flow Cytometry Analysis D->E F Data Analysis and Quantification E->F

Figure 4: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT/mTOR and ERK signaling pathways, particularly their phosphorylated (activated) forms.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a potent dual inhibitor of the PI3K/mTOR signaling pathway with a multifaceted mechanism of action in cancer cells. Its ability to concurrently block upstream and downstream nodes of this critical oncogenic pathway, coupled with its inhibitory effects on ERK signaling and DNA repair, results in significant anti-proliferative, pro-apoptotic, and in some cases, pro-autophagic activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Future studies should continue to explore its efficacy in combination therapies and the mechanisms of potential resistance.

References

Omipalisib (GSK2126458): A Technical Guide to PI3K/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib, also known as GSK2126458, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2] Chemically identified as 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide, it is a highly selective and reversible ATP-competitive inhibitor.[3][4] this compound demonstrates sub-nanomolar activity against all Class I PI3K isoforms (p110α, p110β, p110δ, p110γ) and both mTOR complexes (mTORC1 and mTORC2).[1] Its profound inhibitory activity has positioned it as a significant tool in oncological research and as a therapeutic candidate for various malignancies and other diseases such as idiopathic pulmonary fibrosis.[5][6] This document provides a detailed technical overview of its mechanism of action, biochemical potency, and the experimental protocols used for its characterization.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common hallmark of human cancers.[5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. Full activation of AKT requires phosphorylation by both PDK1 and the mTORC2 complex. Activated AKT proceeds to modulate a host of downstream targets, including the TSC complex, which ultimately leads to the activation of mTORC1 and subsequent phosphorylation of its key effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

PI3K_AKT_mTOR_Pathway Figure 1: The PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Protein Synthesis, Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: A diagram of the canonical PI3K/AKT/mTOR signaling cascade.

This compound's Mechanism of Inhibition

This compound exerts its potent anti-neoplastic activity by directly inhibiting the kinase activity of both PI3K and mTOR.[3] By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their respective substrates. The inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors, most notably AKT.[7] Concurrently, its inhibition of mTORC1 and mTORC2 directly blocks the phosphorylation of critical proteins like S6K, 4E-BP1, and AKT itself (at serine 473 by mTORC2).[1] This dual blockade results in a comprehensive shutdown of the pathway, leading to G1 cell cycle arrest, induction of apoptosis, and a potent inhibition of cell proliferation in cancer cell lines.[3][8]

Omipalisib_Inhibition Figure 2: this compound's Dual Inhibition Points Upstream Upstream Signals (e.g., RTKs) PI3K PI3K Upstream->PI3K AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Downstream Downstream Effectors (S6K, 4E-BP1) mTOR->Downstream Response Cell Growth & Survival Downstream->Response This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

Caption: this compound targets both PI3K and mTOR to block downstream signaling.

Quantitative Data: Potency and Efficacy

This compound is distinguished by its picomolar to low-nanomolar potency against its targets in both biochemical and cellular assays.

Biochemical Potency

The inhibitory constants (Ki) demonstrate this compound's high affinity for PI3K isoforms and mTOR complexes.[1][2] It is also highly potent against common activating mutants of p110α found in human cancers.[2][8]

TargetKi (nM)Reference
p110α0.019[1][8]
p110β0.13[1][8]
p110δ0.024[1][8]
p110γ0.06[1][8]
p110α (E545K mutant)0.008[2]
p110α (H1047R mutant)0.009[2]
mTORC10.18[1][8]
mTORC20.3[1][8]
Table 1: Biochemical potency (Ki) of this compound against PI3K isoforms and mTOR complexes.
Cellular Potency

In cellular contexts, this compound effectively inhibits pathway signaling and cell proliferation at low nanomolar concentrations. The IC50 values vary across different cell lines and assay endpoints.

Cell LineAssay TypeIC50 (nM)Reference
BT474 (Breast Cancer)p-AKT S473 Inhibition0.18[1][8]
T47D (Breast Cancer)p-AKT S473 Inhibition0.41[1][8]
BT474 (Breast Cancer)Cell Proliferation2.4[1][8]
T47D (Breast Cancer)Cell Proliferation3.0[1][8]
HCT116 (Colon Cancer)Cell Proliferation (MTT)10[8]
OCI-AML3 (AML)Cell Proliferation (MTS)17.45[9]
THP-1 (AML)Cell Proliferation (MTS)8.93[9]
Table 2: Representative cellular potency (IC50) of this compound.
In Vivo Efficacy

Preclinical xenograft models have demonstrated the potent in vivo anti-tumor activity of this compound. For example, in an esophageal squamous cell carcinoma (ESCC) model, oral administration of this compound led to significant, dose-dependent tumor growth inhibition.[3]

Treatment Group (nude mice)Average Tumor Volume (mm³) ± SDReference
Control (Vehicle)1036.01 ± 183.44[3]
This compound (1 mg/kg)485.95 ± 160.34[3]
This compound (2 mg/kg)191.04 ± 37.56[3]
This compound (3 mg/kg)155.79 ± 36.52[3]
Table 3: In vivo efficacy of this compound in an ESCC xenograft model after 4 weeks of treatment.

Detailed Experimental Protocols

PI3K Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of PI3K activity. The assay detects the product of the kinase reaction, PIP3, through competitive displacement of a biotinylated-PIP3 tracer from a detection complex.[8][10]

HTRF_Workflow Figure 3: HTRF Kinase Assay Workflow A 1. Prepare serial dilutions of This compound in 100% DMSO in a 384-well source plate. B 2. Transfer 50nL of compound dilutions to a low-volume 384-well assay plate. A->B C 3. Add 2.5µL of PI3K enzyme (e.g., p110α/p85α) in reaction buffer to all wells. B->C D 4. Pre-incubate plate for 15 minutes at room temperature. C->D E 5. Initiate kinase reaction by adding 2.5µL of 2X substrate solution (PIP2 and ATP). D->E F 6. Incubate for 1 hour at room temperature. E->F G 7. Stop reaction by adding 2.5µL of stop solution containing EDTA. F->G H 8. Add 2.5µL of HTRF detection reagents (Eu-Ab and SA-APC complex). G->H I 9. Incubate for 1 hour to allow detection complex to equilibrate. H->I J 10. Read plate on an HTRF-compatible reader. Decreased signal indicates enzyme inhibition. I->J

Caption: A step-by-step workflow for a PI3K HTRF biochemical assay.

Methodology:

  • Compound Preparation : Serially dilute this compound (typically 3-fold) in 100% DMSO in a 384-well polypropylene plate.[10]

  • Assay Plate Stamping : Transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well low-volume assay plate.[10]

  • Enzyme Addition : Add 2.5 µL of the desired PI3K isoform (e.g., p110α at 400 pM) in 1x reaction buffer containing 5 mM DTT.[8][10]

  • Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8][10]

  • Reaction Initiation : Start the reaction by adding 2.5 µL of a 2x substrate solution containing PIP2 and ATP.[8][10]

  • Reaction Incubation : Incubate for 1 hour at room temperature.[8]

  • Reaction Quenching : Stop the reaction by adding 2.5 µL of stop solution containing EDTA.[8]

  • Detection : Add 2.5 µL of the HTRF detection mix, which includes a GST-tagged PH domain, a Europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (SA-APC) bound to a biotin-PIP3 tracer.[2][10]

  • Final Incubation & Reading : Incubate for 1-2 hours at room temperature before reading the fluorescence on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

Western Blot Analysis for Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key pathway proteins (e.g., AKT, S6, 4E-BP1) in cells treated with this compound.[3]

WB_Workflow Figure 4: Western Blot Experimental Workflow A 1. Seed and culture cells. Treat with various concentrations of this compound (e.g., for 24 hours). B 2. Harvest cells and lyse in buffer containing protease and phosphatase inhibitors. A->B C 3. Determine protein concentration of lysates using a BCA assay. B->C D 4. Denature protein lysates and separate by SDS-PAGE. C->D E 5. Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. E->F G 7. Incubate membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT) overnight at 4°C. F->G H 8. Wash membrane and incubate with HRP-conjugated secondary antibody. G->H I 9. Wash membrane again and apply an ECL chemiluminescent substrate. H->I J 10. Detect signal using a digital imager or X-ray film. Quantify band density. I->J

Caption: A generalized workflow for performing Western blot analysis.

Methodology:

  • Cell Treatment and Lysis : Treat cultured cells (e.g., ESCC cell lines) with varying concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and resuspend in lysis buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA protein assay kit.[3]

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-50 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3][11]

  • Protein Transfer : Electrophoretically transfer the separated proteins from the gel onto a polyvinylidene difluoride (PVDF) membrane.[3][12]

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST)) to minimize non-specific binding.[3]

  • Primary Antibody Incubation : Incubate the membrane with specific primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6) overnight at 4°C.[3]

  • Secondary Antibody Incubation : After washing the membrane with TBST, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3][12]

  • Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal. Analyze band intensities to determine the relative levels of protein phosphorylation.[3]

Cell Viability / Proliferation Assay (MTT or CellTiter-Glo)

This protocol measures the effect of this compound on cell proliferation and viability.

Methodology (MTT Assay):

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment : Treat the cells with a range of this compound concentrations and a vehicle control (DMSO).[3]

  • Incubation : Incubate the cells for a specified period, typically 72 hours.[3][8]

  • MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[11]

  • Solubilization and Reading : Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Methodology (CellTiter-Glo Luminescent Assay):

  • Cell Seeding and Treatment : Follow steps 1-3 as in the MTT assay.[2][8]

  • Reagent Addition : Add CellTiter-Glo reagent directly to the wells, in a volume equal to the culture medium. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[8]

  • Incubation and Reading : Shake the plate for 2 minutes and incubate at room temperature for 10-30 minutes to stabilize the signal.[2][8]

  • Data Analysis : Measure luminescence with a plate reader and calculate the IC50 as described above.

Conclusion

This compound is a highly potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating picomolar to low-nanomolar efficacy in biochemical and cellular assays. Its mechanism of action involves the comprehensive shutdown of this critical oncogenic pathway, leading to significant anti-proliferative and pro-apoptotic effects. The detailed protocols provided herein serve as a guide for the continued investigation and characterization of this compound and other pathway inhibitors in preclinical and translational research settings.

References

Omipalisib: An In-Depth Technical Guide to its In Vitro Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib (GSK2126458) is a potent, orally bioavailable small-molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3] As a dual PI3K/mTOR inhibitor, this compound has demonstrated significant anti-neoplastic activity across a range of cancer types in preclinical studies.[1][4][5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in human cancers makes it a prime target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the in vitro anti-cancer effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound functions as a highly selective and potent inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][7] By binding to the ATP-binding site of these kinases, this compound effectively blocks the phosphorylation cascade that is crucial for tumor cell growth and survival.[4] Inhibition of the PI3K/mTOR pathway by this compound leads to the dephosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This cascade of inhibition ultimately results in cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[4][8][9]

Quantitative In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a diverse panel of cancer cell lines. The following tables summarize the key quantitative data from these in vitro studies.

Table 1: Inhibitory Potency (Ki) of this compound Against PI3K Isoforms and mTOR Kinases
TargetKi (nM)
p110α0.019[6][7]
p110β0.13[6][7]
p110δ0.024[6][7]
p110γ0.06[6][7]
mTORC10.18[6][7]
mTORC20.3[6][7]
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
T47DBreast Cancer3[6]
BT474Breast Cancer2.4[6]
MDA-MB-231Breast Cancer130[6]
OCI-AML3Acute Myeloid Leukemia17.45[5]
THP-1Acute Myeloid Leukemia8.93[5]
RajiBurkitt LymphomaValue not specified, but cytotoxic effect shown[9]
ESCC cell linesEsophageal Squamous Cell CarcinomaConcentrations of 20, 40, 80, and 160 nM were effective[4]
Table 3: Effect of this compound on Downstream Signaling Molecules
Cell LineTreatment ConditionEffect
T47DNot specifiedIC50 of 0.41 nM for pAkt-S473 reduction[6]
BT474Not specifiedIC50 of 0.18 nM for pAkt-S473 reduction[6]
ESCC cell lines24 hoursDose-dependent decrease in p-4EBP1, p-p70S6k, p-S6, and p-AKT[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its in vitro anti-cancer effects.

Omipalisib_Mechanism_of_Action PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth

Caption: Mechanism of action of this compound as a dual PI3K/mTOR inhibitor.

In_Vitro_Workflow CellCulture Cancer Cell Line Culture Treatment This compound Treatment (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-AKT, p-S6, etc.) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, Statistical Tests) Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on methodologies reported in studies of this compound.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Plate cancer cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common solvent for this compound is DMSO, with the final concentration in all wells kept constant (e.g., 0.15%).[6]

  • Treatment: Remove the existing medium from the cell plates and add the medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C and 5% CO2.[6]

  • Assay Development:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6] Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in cold 75% ethanol and fix overnight at -20°C.[4]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[4] Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound as described for other assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6, p-4EBP1, total 4EBP1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.[4]

Conclusion

The in vitro data for this compound robustly demonstrates its potent anti-cancer activity through the dual inhibition of the PI3K and mTOR pathways. Its ability to induce cell cycle arrest and apoptosis at nanomolar concentrations in various cancer cell lines underscores its therapeutic potential. The provided experimental protocols offer a foundational framework for researchers to further investigate the anti-neoplastic effects of this compound and similar targeted therapies. This technical guide serves as a valuable resource for professionals in the field of oncology drug discovery and development.

References

GSK2126458 (Omipalisib): A Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation through mutations or amplification in a wide spectrum of human cancers has established it as a prime target for oncologic drug development.[1][4][5] GSK2126458, also known as Omipalisib, is a highly potent, orally bioavailable small molecule inhibitor that targets both PI3K and mTOR, key kinases within this pathway.[4][6] By inhibiting the pathway at two critical nodes, dual PI3K/mTOR inhibitors like GSK2126458 aim to overcome the feedback loops that can limit the efficacy of single-target agents.[1][2] This technical guide provides a comprehensive overview of GSK2126458, summarizing its biochemical and cellular activity, preclinical data, and associated experimental methodologies.

Mechanism of Action

GSK2126458 (this compound) is an ATP-competitive inhibitor that potently targets all four class I PI3K isoforms (α, β, δ, γ) and both mTOR complexes, mTORC1 and mTORC2.[7][8][9] The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors like AKT.[10][11] Concurrently, inhibition of mTORC1 and mTORC2 blocks the phosphorylation of key substrates such as p70S6K, 4E-BP1, and AKT at serine 473, further disrupting signals for protein synthesis, cell growth, and survival.[4][10] This dual-inhibition mechanism effectively shuts down the pathway both upstream and downstream of AKT.[1]

PI3K_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway and GSK2126458 Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K (p110α/β/δ/γ) rtk->pi3k ras RAS ras->pi3k pip3 PIP3 pi3k->pip3 ATP→ADP pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pten PTEN pten->pip3 pdk1->akt p-T308 tsc TSC1/2 akt->tsc mtorc1 mTORC1 akt->mtorc1 mtorc2 mTORC2 mtorc2->akt p-S473 rheb Rheb tsc->rheb rheb->mtorc1 s6k p70S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Proliferation, Growth & Survival s6k->proliferation eif4ebp1->proliferation gsk2126458 GSK2126458 (this compound) gsk2126458->pi3k gsk2126458->mtorc2 gsk2126458->mtorc1

Caption: GSK2126458 targets both PI3K and mTORC1/2 complexes.

Quantitative Data Summary

Biochemical and Cellular Activity

GSK2126458 demonstrates extraordinary potency in biochemical and cell-based assays. It inhibits PI3K isoforms and mTOR with picomolar to low nanomolar activity. This translates to potent inhibition of downstream signaling, such as AKT phosphorylation, and robust anti-proliferative effects in various cancer cell lines.[4][7][12]

Parameter Target/Cell Line Value Reference(s)
Biochemical Potency (Ki) p110α0.019 nM[7][8]
p110β0.13 nM[7][8]
p110δ0.024 nM[7][8]
p110γ0.060 nM[7][8]
mTORC10.18 nM[7][8]
mTORC20.30 nM[7][8]
Cellular pAkt-S473 Inhibition (IC50) T47D (Breast Cancer)0.41 nM[7][8]
BT474 (Breast Cancer)0.18 nM[7][8][12]
Cell Proliferation Inhibition (IC50) T47D (Breast Cancer)3.0 nM[7][8]
BT474 (Breast Cancer)2.4 nM[7][8]
DU-145 (Prostate Cancer)16.3 nM[8]
MDA-MB-231 (Breast Cancer)0.13 µM[7]
Preclinical Pharmacokinetics

Pharmacokinetic studies in four preclinical species revealed that GSK2126458 has low blood clearance and good oral bioavailability, supporting its development as an oral therapeutic agent.[4][7][8]

Species Clb (mL/min/kg) Vdss (L/kg) T1/2 (h) Oral Bioavailability (%) Reference(s)
Mouse 202.21.868[4]
Rat 112.34.364[4]
Dog 2.01.39.079[4]
Monkey 3.01.05.3100[4]
Clb: Blood Clearance; Vdss: Volume of Distribution at Steady State; T1/2: Half-life.
Phase I Clinical Trial Summary

A first-in-human Phase I study evaluated GSK2126458 in patients with advanced solid tumors.[13] The study established the maximum tolerated dose and characterized the safety profile and preliminary clinical activity.[12][13]

Parameter Finding Reference(s)
Maximum Tolerated Dose (MTD) 2.5 mg once daily[13]
Dose-Limiting Toxicities Grade 3 diarrhea, fatigue, and rash[13]
Common Treatment-Related Adverse Events (≥ Grade 3) Diarrhea (8%), Skin Rash (5%)[13]
Pharmacodynamic Markers Dose-dependent increases in fasting insulin and glucose levels[13]
Observed Objective Responses Durable responses in sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer[13]
PIK3CA Mutation Status Responses were not associated with PIK3CA mutation status[13]

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline the core protocols used to characterize GSK2126458.

In Vitro PI3K Kinase Assay (HTRF)

This assay measures the enzymatic activity of PI3K and its inhibition by a test compound.[7]

  • Compound Preparation : Serially dilute GSK2126458 (e.g., 3-fold dilutions) in 100% DMSO in a 384-well polypropylene plate.

  • Assay Plate Setup : The assay utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) kit. The plate includes controls: enzyme without inhibitor, buffer without enzyme, and buffer with the product (PIP3) but no enzyme.

  • Reaction Initiation : Add the PI3K enzyme and ATP to the wells containing the diluted compound.

  • Substrate Addition : Add the lipid substrate, PIP2, to start the reaction.

  • Detection : After incubation, add the detection reagents (e.g., biotinylated-PIP3 and a europium-labeled anti-GST antibody that binds the enzyme, along with a streptavidin-linked fluorophore).

  • Data Analysis : Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the enzyme activity. Calculate IC50 values by fitting the dose-response data to a 4- or 6-parameter curve.[7]

Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of a compound on cell viability and proliferation.[7]

  • Cell Plating : Culture cells (e.g., BT474, T47D) in appropriate media.[7] Harvest and plate cells at a determined density (e.g., 1,000 cells/well) in 384-well plates and incubate overnight at 37°C, 5% CO2.[7]

  • Compound Addition : Prepare serial dilutions of GSK2126458 in culture media. Add the diluted compound to the cell plates to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent and low (e.g., 0.15%).[7]

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 72 hours) at 37°C, 5% CO2.[7]

  • Lysis and Signal Generation : Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]

  • Signal Reading : Shake the plates for approximately two minutes to mix, incubate at room temperature for 30 minutes to stabilize the signal, and then read the chemiluminescence on a plate reader.[7]

  • Data Analysis : Express results as a percentage of the control (DMSO-treated) cells. Determine the 50% growth inhibition concentration (gIC50) by fitting the dose-response curve using appropriate software (e.g., XLfit).[7]

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of GSK2126458 in a living organism.[7][8]

  • Animal Model : Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation : Implant human cancer cells (e.g., BT474) subcutaneously or orthotopically into the mice.[7][14] Allow tumors to grow to a palpable size.

  • Treatment : Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.

  • Drug Administration : Administer GSK2126458 orally (p.o.) at specified doses (e.g., 300 µg/kg) and schedules (e.g., once daily).[7][8]

  • Monitoring : Monitor tumor volume using caliper measurements and animal body weight regularly throughout the study.

  • Pharmacodynamic Analysis (Optional) : At specific time points after dosing, collect tumor samples to measure the levels of target biomarkers (e.g., pAkt-S473) via Western blot or immunohistochemistry to confirm target engagement.[4]

  • Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined size. Efficacy is determined by comparing the tumor growth inhibition between the treated and control groups.[12]

Drug Development and Experimental Workflow

The evaluation of a dual PI3K/mTOR inhibitor follows a structured progression from initial biochemical screening to in vivo efficacy models.

experimental_workflow Typical Preclinical Workflow for a PI3K/mTOR Inhibitor cluster_0 In Vitro Evaluation cluster_1 In Vivo Characterization cluster_2 Efficacy Testing cluster_3 Clinical Advancement biochem 1. Biochemical Assays - PI3K Isotype Profiling (Ki) - mTORC1/2 Kinase Assays (IC50) cellular 2. Cellular Assays - pAkt/pS6K Inhibition (IC50) - Cell Proliferation (gIC50) - Apoptosis/Cell Cycle Analysis biochem->cellular Confirm cellular target engagement and functional effect pk 3. Preclinical Pharmacokinetics (PK) - Dosing in Mouse, Rat, Dog - Measure Bioavailability, T1/2, Clearance cellular->pk Select lead compound with good cellular potency pd 4. In Vivo Pharmacodynamics (PD) - Tumor Xenograft Model - Measure pAkt/pS6K inhibition in tumors post-dosing pk->pd Establish dose-exposure- target engagement relationship efficacy 5. In Vivo Efficacy Studies - Tumor Xenograft Models - Measure Tumor Growth Inhibition (TGI) - Assess tolerability pd->efficacy Determine efficacious dose range clinical Phase I Clinical Trials efficacy->clinical Demonstrate preclinical proof-of-concept

Caption: Preclinical evaluation workflow for PI3K/mTOR inhibitors.

Conclusion

GSK2126458 (this compound) is a structurally novel and exceptionally potent dual inhibitor of the PI3K/AKT/mTOR signaling pathway.[4][6] It demonstrates picomolar activity against PI3Kα and mTOR, leading to robust inhibition of downstream signaling and cell proliferation in cancer cell lines.[4] Its favorable preclinical pharmacokinetic profile, characterized by good oral bioavailability across multiple species, has enabled its progression into clinical trials.[4] Phase I studies have established its maximum tolerated dose and shown durable objective responses in several tumor types, although responses were not correlated with PIK3CA mutation status.[13] The comprehensive preclinical data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of GSK2126458, both as a single agent and in combination therapies for various malignancies.

References

Methodological & Application

Omipalisib: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Omipalisib (also known as GSK2126458), a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in in vitro cell culture experiments. The following protocols and data are intended to assist in the design and execution of studies investigating the cellular effects of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the p110α, p110β, p110γ, and p110δ isoforms of PI3K, as well as the mTORC1 and mTORC2 complexes, with high potency in the sub-nanomolar range.[1][2][3] By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound disrupts crucial cellular processes such as cell proliferation, survival, and metabolism, making it a valuable tool for cancer research.[1] Additionally, studies have shown that this compound can also modulate the ERK signaling pathway.[1]

Below is a diagram illustrating the primary signaling pathway affected by this compound.

Omipalisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT p mTORC1 mTORC1 AKT->mTORC1 p P70S6K p70S6K mTORC1->P70S6K p _4EBP1 4E-BP1 mTORC1->_4EBP1 p mTORC2 mTORC2 mTORC2->AKT p S6 S6 P70S6K->S6 p Proliferation Cell Proliferation & Survival _4EBP1->Proliferation S6->Proliferation ERK->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various cancer cell lines.

Table 1: IC50 Values for Cell Proliferation/Viability

Cell LineCancer TypeIC50 (nM)AssayIncubation Time (h)Reference
T47DBreast Cancer3Cell Proliferation72[2]
BT474Breast Cancer2.4Cell Proliferation72[2]
HCT116Colon Cancer10MTT72[2]
Bel7404Liver Cancer10MTT72[2]
MDA-MB-231Breast Cancer130MTT72[2]
A549Lung Cancer140 - 860MTT / SRB72[3]
RajiBurkitt LymphomaNot specifiedXTTNot specified[4]

Table 2: EC50 Values for Growth Inhibition in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell LineEC50 (nM)Reference
KYSE7025.13 ± 2.13[1]
KYSE15028.84 ± 1.29[1]
KYSE18036.31 ± 3.51[1]
KYSE52051.28 ± 4.54[1]

Table 3: Kinase Inhibitory Activity

TargetKi (nM)Reference
p110α0.019[2][3]
p110β0.13[2][3]
p110δ0.024[2][3]
p110γ0.06[2][3]
mTORC10.18[2][3]
mTORC20.3[2][3]
DNA-PK0.28 (IC50)

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Based on the product's molecular weight (approximately 505.5 g/mol ), calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).[1]

  • Dissolve the this compound powder in DMSO to achieve the final stock concentration. For example, to make a 10 mM stock solution, dissolve 5.055 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug add_drug Add this compound to cells prepare_drug->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate_72h->add_reagent read_plate Read plate (absorbance/luminescence) add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability/proliferation assay.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates (depending on the assay)

  • This compound stock solution

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).[2]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening could be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period, typically 72 hours.[1][2]

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT; 10-30 minutes for CellTiter-Glo).[2]

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay

Materials:

  • Cultured cells

  • 6-well or 12-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Methanol

  • Crystal violet or Giemsa stain

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well or 12-well plates and allow them to attach overnight.[1]

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).[1]

  • After the initial treatment, replace the drug-containing medium with fresh, drug-free medium.

  • Incubate the plates for an additional 5 to 10 days, or until visible colonies are formed.[1]

  • Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with 0.5% crystal violet or Giemsa solution for 15-30 minutes.[1]

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cultured cells

  • 6-well plates

  • This compound stock solution

  • PBS

  • Trypsin-EDTA

  • 70-75% cold ethanol

  • Propidium iodide (PI)/RNase staining solution

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 20, 40, 80, 160 nM) or vehicle for 24 hours.[1]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70-75% ethanol while vortexing gently. Incubate at -20°C overnight.[1]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.[1]

  • Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using software like ModFit LT or FlowJo to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

Western Blotting for Pathway Analysis

Materials:

  • Cultured cells

  • 6-well or 10 cm plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-AKT, total AKT, p-S6, total S6, p-4EBP1, total 4EBP1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells and treat with this compound at desired concentrations (e.g., starting from 5 nM) and for a specific duration (e.g., 2-24 hours).[1]

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of target proteins.

These protocols provide a starting point for in vitro studies with this compound. Researchers should optimize the conditions for their specific cell lines and experimental goals.

References

Protocol for the Dissolution and Laboratory Use of Omipalisib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omipalisib (also known as GSK2126458 or GSK458) is a potent and highly selective, orally bioavailable small-molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] It exhibits inhibitory activity against all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTORC1 and mTORC2 complexes.[1][2][4] Due to its critical role in cell growth, proliferation, survival, and metabolism, the PI3K/AKT/mTOR pathway is a key target in cancer research.[3][5] This document provides detailed protocols for the dissolution of this compound for various laboratory applications, ensuring accurate and reproducible experimental results.

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof)

  • Sterile deionized water (ddH₂O) or phosphate-buffered saline (PBS)

  • PEG300

  • Tween 80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Physicochemical and Solubility Data

This compound is a crystalline solid that is soluble in organic solvents like DMSO and sparingly soluble in aqueous solutions.[6]

PropertyValueReference
Molecular Formula C₂₅H₁₇F₂N₅O₃S[7]
Molecular Weight 505.5 g/mol [7]
Solubility in DMSO Up to 101 mg/mL (~199.8 mM)[2]
Solubility in Water Insoluble (<1 mg/mL)[1][2]
Solubility in Ethanol Insoluble (<1 mg/mL)[1][2]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity.

FormStorage TemperatureStabilityReference
Powder -20°C≥ 4 years[6]
DMSO Stock -80°CUp to 1 year[8]
Aqueous Sol. Not RecommendedShould be prepared fresh before use[6]

Note: It is recommended to use fresh DMSO, as moisture can reduce the solubility of this compound.[2][4]

Signaling Pathway

This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Promotion mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) p70S6K p70S6K mTORC1->p70S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation p70S6K->Transcription _4EBP1->Transcription Inhibition This compound This compound This compound->PI3K Inhibition This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Preparation of Stock Solutions (In Vitro)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for cell-based assays.

in_vitro_workflow start Start: Weigh this compound Powder dissolve Add Anhydrous DMSO to desired concentration (e.g., 10 mM) start->dissolve mix Vortex thoroughly dissolve->mix sonicate Sonicate briefly (if necessary) mix->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store Store at -80°C aliquot->store end Ready for dilution in cell culture media store->end

Caption: Workflow for preparing this compound stock solutions for in vitro use.

Detailed Steps:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 5.055 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sonication (Optional): If the compound does not dissolve completely, sonicate the tube in a water bath for a few minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the DMSO stock solution is serially diluted in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 10 µM Working Solution:

  • Prepare a 1:100 intermediate dilution of the 10 mM DMSO stock solution in cell culture medium to get a 100 µM solution.

  • Add the appropriate volume of the 100 µM intermediate solution to the cell culture wells to achieve the final concentration of 10 µM.

Preparation of Formulations for In Vivo Studies

For animal studies, this compound can be formulated for oral administration. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][8]

ComponentPercentage
DMSO 10%
PEG300 40%
Tween 80 5%
Saline 45%

Detailed Steps:

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO.

  • Addition of Co-solvents: Sequentially add PEG300 and mix until the solution is clear. Then, add Tween 80 and mix again.

  • Final Dilution: Add the saline solution to the mixture to reach the final volume and concentration.

  • Administration: The formulation should be prepared fresh daily and administered to animals based on their body weight to achieve the desired dosage (e.g., in mg/kg).

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety practices should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound in its powdered form or in solution. Avoid inhalation of the powder and contact with skin and eyes.

References

Application Notes & Protocols: Measuring mTOR Inhibition by GSK2126458

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction GSK2126458, also known as Omipalisib, is a highly potent, orally bioavailable small molecule that dually inhibits Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2][3] As an ATP-competitive inhibitor, it targets the kinase domain of both mTORC1 and mTORC2 complexes, as well as class I PI3K isoforms.[4][5][6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism; its dysregulation is a common feature in human cancers.[2][7] Therefore, accurately measuring the inhibitory effect of compounds like GSK2126458 on mTOR is crucial for preclinical and clinical research.

These application notes provide detailed protocols for assessing the mTOR-inhibitory activity of GSK2126458 through biochemical and cell-based assays.

Part 1: GSK2126458 Mechanism and Potency

GSK2126458 exerts its function by binding to the ATP-binding site within the kinase domain of PI3K and mTOR.[7] This dual inhibition is significant because it not only blocks the downstream signals from mTORC1 but also prevents the feedback activation of AKT that can occur when mTORC1 is inhibited alone.[4] The compound has shown picomolar to low nanomolar potency against its targets in various assays.

PI3K/AKT/mTOR Signaling Pathway The following diagram illustrates the central role of PI3K and mTOR in cell signaling and highlights the points of inhibition by GSK2126458.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Activates (p-Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates S6 Ribosomal S6 p70S6K->S6 Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Proliferation Initiates Translation Inhibitor GSK2126458 Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling cascade. GSK2126458 inhibits both PI3K and mTOR complexes.

Quantitative Data Summary The inhibitory potency of GSK2126458 has been quantified in various assays. The data below is compiled from biochemical (cell-free) and cellular assays.

TargetAssay TypePotency (Kᵢ or IC₅₀)Reference(s)
PI3Kα (p110α)Cell-freeKᵢ = 0.019 nM[5][8][9]
PI3Kβ (p110β)Cell-freeKᵢ = 0.13 nM[5][8][9]
PI3Kδ (p110δ)Cell-freeKᵢ = 0.024 nM[5][8][9]
PI3Kγ (p110γ)Cell-freeKᵢ = 0.06 nM[5][8][9]
mTORC1Cell-freeKᵢ = 0.18 nM[5][8][9]
mTORC2Cell-freeKᵢ = 0.3 nM[5][8][9]
p-AKT (S473) in T47D cellsCellularIC₅₀ = 0.41 nM[5]
p-AKT (S473) in BT474 cellsCellularIC₅₀ = 0.18 nM[5]
Cell Proliferation (T47D)CellularIC₅₀ = 3.0 nM[5][8]
Cell Proliferation (BT474)CellularIC₅₀ = 2.4 nM[5][8]

Part 2: Experimental Protocols

Two primary methods are detailed below: the direct measurement of mTOR kinase activity in a biochemical assay and the more physiologically relevant assessment of mTOR pathway inhibition in a cellular context via Western Blotting.

Protocol 1: In Vitro mTOR Kinase Assay

This assay directly measures the ability of GSK2126458 to inhibit the catalytic activity of recombinant mTOR protein by quantifying the phosphorylation of a known substrate.[10][11]

Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow prep Prepare Reagents: - Recombinant mTOR - Substrate (e.g., inactive p70S6K) - Kinase Buffer & ATP - GSK2126458 dilutions setup Set up kinase reaction: Combine mTOR, substrate, and GSK2126458 in kinase buffer prep->setup initiate Initiate reaction by adding ATP/MgCl₂ setup->initiate incubate Incubate at 30°C for 30-60 minutes initiate->incubate stop Stop reaction with SDS-PAGE sample buffer incubate->stop analysis Analyze by Western Blot using phospho-specific antibodies (e.g., p-p70S6K Thr389) stop->analysis quantify Quantify band intensity to determine % inhibition analysis->quantify

Caption: General workflow for an in vitro mTOR kinase assay.

Detailed Methodology

  • Reagent Preparation:

    • Kinase Buffer (1x): 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.[11] Prepare fresh.

    • ATP Solution: Prepare a 10 mM stock solution in water. The final concentration in the assay is typically 100-500 µM.[11][12]

    • mTOR Enzyme: Use active, recombinant mTOR (e.g., truncated 1362-end).[11] Dilute in kinase buffer to the desired concentration (e.g., 250 ng per reaction).

    • mTOR Substrate: Use an inactive kinase substrate such as GST-4E-BP1 or inactive p70S6K (e.g., 1 µg per reaction).[11][13]

    • GSK2126458: Prepare a serial dilution in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Procedure: a. In a microcentrifuge tube, combine 250 ng of active mTOR enzyme, 1 µg of inactive substrate, and the desired concentration of GSK2126458 (or vehicle control). b. Add kinase buffer to bring the volume to 40 µL. Pre-incubate for 10-20 minutes at room temperature. c. To start the reaction, add 10 µL of ATP solution (final concentration 100-500 µM).[11][12] d. Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[12] e. Stop the reaction by adding 20 µL of 3x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[14]

  • Detection and Analysis: a. Separate the reaction products by SDS-PAGE. b. Transfer proteins to a nitrocellulose or PVDF membrane. c. Block the membrane and probe with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K Thr389 or anti-phospho-4E-BP1 Thr37/46).[10][15] d. Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL reagent. e. Quantify the band intensity using densitometry software. Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blotting for Cellular mTOR Inhibition

This is the most common method to assess mTOR pathway activity within cells. It measures the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, providing a direct readout of pathway inhibition in a biological context.[4][15][16]

Workflow: Western Blotting for Phospho-Proteins

WB_Workflow culture Culture cells (e.g., T47D, BT474) to 70-80% confluency treat Treat cells with various concentrations of GSK2126458 for a set time (e.g., 2-24 hours) culture->treat lyse Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors treat->lyse quant Determine protein concentration (e.g., BCA assay) lyse->quant denature Denature protein lysates with SDS-PAGE sample buffer at 95°C quant->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST transfer->block probe Incubate with primary antibodies overnight: - p-p70S6K, p-S6, p-4EBP1, p-AKT - Total proteins & loading control (Actin) block->probe detect Incubate with secondary antibody and detect with ECL probe->detect

Caption: Workflow for measuring mTOR pathway inhibition via Western Blot.

Detailed Methodology

  • Cell Culture and Treatment: a. Plate cells (e.g., BT474, T47D, or other cancer cell lines with an active PI3K/mTOR pathway) and grow to 70-80% confluency. b. Starve cells of serum for 4-16 hours if assessing growth factor-stimulated phosphorylation. c. Treat cells with a dose range of GSK2126458 (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for the desired time (typically 2-24 hours).

  • Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of proteins. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples. Add 4x SDS-PAGE sample buffer and denature by boiling at 95°C for 5 minutes. b. Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred over milk for phospho-antibodies to reduce background. f. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in 5% BSA/TBST.

    • mTORC1 targets: p-p70S6K (Thr389), p-S6 (Ser235/236), p-4E-BP1 (Thr37/46).[4][15][17]
    • mTORC2/PI3K target: p-AKT (Ser473).[4][17]
    • Controls: Also probe separate blots for total p70S6K, S6, 4E-BP1, AKT, and a loading control (e.g., β-Actin or Tubulin) to ensure equal loading and to normalize the phospho-protein signal. g. Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST and visualize bands using an ECL detection reagent and an imaging system.

Protocol 3: Cell Viability and Proliferation Assays

These assays measure the functional consequence of mTOR inhibition. A reduction in cell proliferation or viability upon treatment with GSK2126458 serves as an indirect measure of its inhibitory effect.

Common Methodologies

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which correlates with cell viability. Cells are treated with GSK2126458 for 48-72 hours before the reagent is added.[5][18]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.

  • Thymidine Incorporation or EdU/BrdU assays: These assays directly measure DNA synthesis and are therefore specific indicators of cell proliferation.[19][20]

  • Cell Confluence Assays: Real-time imaging systems can monitor the confluence of cells over time, providing a kinetic measurement of proliferation inhibition.[21]

General Procedure

  • Seed cells in 96-well plates at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat with a serial dilution of GSK2126458. Include vehicle-only and no-treatment controls.

  • Incubate for a period of 48 to 72 hours.

  • Perform the assay according to the manufacturer's instructions.

  • Measure the output (absorbance, fluorescence, or luminescence) with a plate reader.

  • Calculate the percentage of viability/proliferation relative to the vehicle control and plot the results to determine the GI₅₀/IC₅₀.

References

Application Notes and Protocols for Cell Viability Assays with Omipalisib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib (GSK2126458) is a potent and highly selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[2][3][5] By targeting both PI3K and mTOR, this compound effectively abrogates the signaling cascade, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines.[2][5][6][7][8]

These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cancer cells using common cell viability assays: MTT, CellTiter-Glo®, and Crystal Violet staining.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. This compound's dual inhibition of PI3K and mTOR effectively shuts down this pro-survival signaling network.[1][2][3][6]

PI3K_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates AKT->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2->AKT activates experimental_workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells incubate1 Incubate (24h) for Cell Adherence seed_cells->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 assay Perform Cell Viability Assay incubate2->assay mtt MTT Assay assay->mtt Colorimetric ctg CellTiter-Glo® Assay assay->ctg Luminescent cv Crystal Violet Assay assay->cv Staining read Measure Signal (Absorbance/Luminescence) mtt->read ctg->read cv->read analyze Data Analysis (IC50 Calculation) read->analyze end End analyze->end

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Omipalisib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omipalisib (also known as GSK2126458) is a potent, orally active small molecule inhibitor that dually targets Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes mTORC1 and mTORC2.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[4][5]

This compound has been shown to exert anti-tumor effects in various cancers by inhibiting the PI3K/AKT/mTOR pathway, which leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][4][6] This application note provides a detailed protocol for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to specifically identify early apoptotic cells when conjugated to a fluorochrome.[7]

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[9] It is unable to cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a red fluorescence.[10]

By using Annexin V and PI in combination, flow cytometry can distinguish between four cell populations:

  • Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[10]

Signaling Pathway and Experimental Design

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for apoptosis analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR P70S6K p70S6K mTOR->P70S6K FOUR_EBP1 4E-BP1 mTOR->FOUR_EBP1 Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Survival P70S6K->Proliferation FOUR_EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTOR

Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling and promoting apoptosis.

G A 1. Seed Cells (e.g., 1x10^6 cells/well) B 2. Treat with this compound (Dose-response, 24-72h) A->B C 3. Harvest Cells (Include supernatant) B->C D 4. Wash Cells (PBS & Binding Buffer) C->D E 5. Stain Cells (Annexin V-FITC & PI) D->E F 6. Incubate (15 min, Room Temp, Dark) E->F G 7. Acquire Data (Flow Cytometer) F->G H 8. Analyze Quadrants (Quantify Apoptosis) G->H G Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q3->Q1 Q3->Q4 X_axis Annexin V-FITC → Y_axis Propidium Iodide →

References

Application Notes and Protocols for Omipalisib in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib (GSK2126458) is a potent and highly selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1][3][4] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems than traditional 2D cell cultures, as they better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges.[5][6][7] These application notes provide a comprehensive guide for utilizing this compound in 3D tumor spheroid models to evaluate its anti-cancer efficacy.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the PI3K/AKT/mTOR signaling cascade.[1] This inhibition leads to downstream effects such as cell cycle arrest at the G0/G1 phase and induction of apoptosis.[1][8] Furthermore, this compound has been shown to disrupt ERK signaling, another important pathway in cancer cell proliferation and survival.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation, Survival, Metabolism S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound's Points of Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from studies conducted in 2D cell culture models. Data from 3D spheroid models is limited and presents a key area for future investigation.

ParameterCell LineValueReference
Ki p110α0.019 nM[2]
p110β0.13 nM[2]
p110δ0.024 nM[2]
p110γ0.06 nM[2]
mTORC10.18 nM[2]
mTORC20.3 nM[2]
IC50 (pAkt-S473) T47D0.41 nM[2]
BT4740.18 nM[2]
IC50 (Cell Proliferation) T47D3 nM[2]
BT4742.4 nM[2]

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroid models.

Tumor Spheroid Formation

Objective: To generate uniform tumor spheroids for subsequent drug treatment and analysis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

Protocol:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).

  • Seed the cell suspension into a ULA 96-well round-bottom plate (100-200 µL/well).

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Monitor spheroid formation daily using a light microscope. Spheroids should form within 2-4 days.

This compound Treatment of Tumor Spheroids

Objective: To treat established tumor spheroids with varying concentrations of this compound.

Materials:

  • Established tumor spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

Protocol:

  • Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

  • Once spheroids have reached a consistent size (e.g., 300-500 µm in diameter), carefully remove half of the medium from each well (e.g., 100 µL).

  • Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days).

  • Replenish the medium with fresh this compound or vehicle control every 2-3 days for longer-term studies.

Assessment of Anti-Cancer Effects

A. Spheroid Size and Morphology Analysis

Objective: To quantify the effect of this compound on spheroid growth and morphology.

Protocol:

  • Capture brightfield images of the spheroids at regular intervals (e.g., daily or every other day) using an inverted microscope with a camera.

  • Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the spheroid growth curves over time for each treatment condition.

  • Observe and document any morphological changes, such as spheroid disintegration or changes in compactness.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

Objective: To determine the viability of cells within the spheroids after this compound treatment.

Protocol:

  • At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control to determine the percentage of viable cells.

C. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis in response to this compound treatment.

Protocol:

  • Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent.

  • Measure the luminescence to quantify caspase-3/7 activity, a hallmark of apoptosis.

  • Normalize the results to the vehicle-treated control.

Experimental Workflow

Experimental_Workflow CellCulture 1. 2D Cell Culture (70-80% Confluency) SpheroidFormation 2. Spheroid Formation (ULA 96-well plate, 2-4 days) CellCulture->SpheroidFormation DrugTreatment 3. This compound Treatment (Serial Dilutions, 72h) SpheroidFormation->DrugTreatment Analysis 4. Endpoint Analysis DrugTreatment->Analysis SizeMorphology Spheroid Size & Morphology Imaging Analysis->SizeMorphology Viability Cell Viability Assay (e.g., CellTiter-Glo 3D) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Analysis->Apoptosis DataAnalysis 5. Data Analysis & Interpretation SizeMorphology->DataAnalysis Viability->DataAnalysis Apoptosis->DataAnalysis

Figure 2: Experimental Workflow for Evaluating this compound in 3D Tumor Spheroid Models.

Expected Outcomes and Significance

Based on its known mechanism of action, this compound is expected to inhibit the growth of 3D tumor spheroids, reduce cell viability, and induce apoptosis in a dose-dependent manner. The 3D spheroid model provides a more stringent and clinically relevant platform to evaluate the efficacy of this compound, offering insights into its ability to penetrate solid tumor masses and exert its anti-cancer effects in a more complex microenvironment. These studies are crucial for the pre-clinical validation of this compound and can inform the design of future in vivo experiments and clinical trials. Furthermore, this model system can be utilized to investigate potential mechanisms of drug resistance and to test combination therapies involving this compound.[9][10]

References

Application Notes and Protocols for Combining Omipalisib with Radiotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib (also known as GSK2126458) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in cancer.[1] This pathway plays a crucial role in cell proliferation, survival, and metabolism.[2] Preclinical evidence strongly suggests that this compound can act as a radiosensitizer, enhancing the efficacy of radiotherapy in various cancer models.[3][4] The primary mechanism for this radiosensitization is the inhibition of DNA double-strand break (DSB) repair, specifically through the non-homologous end joining (NHEJ) pathway.[3][5] By suppressing the repair of radiation-induced DNA damage, this compound leads to increased tumor cell death and delayed tumor growth.[4]

These application notes provide an overview of the preclinical data and detailed protocols for key in vitro and in vivo experiments to evaluate the combination of this compound and radiotherapy.

Mechanism of Action: Radiosensitization by this compound

Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily through the formation of DNA double-strand breaks (DSBs). A major mechanism of radioresistance in cancer cells is their ability to efficiently repair these DSBs. This compound enhances the effects of radiation by targeting two critical cellular processes:

  • Inhibition of the PI3K/mTOR Pathway: This pathway is integral to cell survival and proliferation. Its inhibition can lead to cell cycle arrest and apoptosis.[2]

  • Suppression of DNA Repair: this compound has been shown to directly inhibit the phosphorylation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), an essential enzyme in the NHEJ pathway.[3] This suppression of NHEJ, the main pathway for repairing DSBs in eukaryotic cells, leads to an accumulation of DNA damage in irradiated cells.[3][5]

The combined effects of cell growth blockade and impaired DNA damage repair result in increased G2-M phase arrest, delayed resolution of γH2AX foci (a marker of DSBs), and enhanced apoptosis in cancer cells treated with both this compound and radiation.[3][4]

Preclinical Findings: Data Summary

The combination of this compound with radiotherapy has been evaluated in various preclinical cancer models, including nasopharyngeal carcinoma and cervical cancer.[3][4] These studies consistently demonstrate a synergistic anti-tumor effect.

Table 1: In Vitro Radiosensitization by this compound
Cell LineCancer TypeThis compound Concentration (nM)Radiation Dose (Gy)Outcome MetricResult (Combination vs. Radiation Alone)Reference
HeLaCervical Cancer1002, 4, 6, 8Clonogenic SurvivalSignificantly reduced cell survival[3]
CNE-1Nasopharyngeal502, 4, 6, 8Clonogenic SurvivalSignificantly reduced cell survival[4]
CNE-2Nasopharyngeal504Apoptosis RateIncreased percentage of apoptotic cells[4]
5-8FNasopharyngeal504G2-M Phase ArrestEnhanced G2-M cell cycle delay[4]
HeLaCervical Cancer1004γH2AX FociDelayed resolution of γH2AX foci at 24h[3]
Table 2: In Vivo Tumor Growth Delay with this compound and Radiotherapy
Cancer ModelTreatment GroupTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)Reference
5-8F Xenograft (Nasopharyngeal)Control1250 ± 150-[4]
This compound alone980 ± 12021.6[4]
IR alone750 ± 11040.0[4]
This compound + IR320 ± 9074.4[4]

IR: Ionizing Radiation

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits PI3K/mTOR and DNA-PKcs, enhancing radiotherapy efficacy.

G General Preclinical Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Seed Cancer Cells treat Treat with this compound (e.g., 24h prior to IR) start_vitro->treat irradiate_vitro Irradiate Cells (e.g., 0-8 Gy) treat->irradiate_vitro assays Perform Assays irradiate_vitro->assays clonogenic Clonogenic Survival assays->clonogenic apoptosis Apoptosis (Annexin V) assays->apoptosis cellcycle Cell Cycle (PI Staining) assays->cellcycle dna_damage DNA Damage (γH2AX) assays->dna_damage start_vivo Establish Xenograft Tumors (e.g., in nude mice) group Randomize into Treatment Groups start_vivo->group treat_vivo Administer this compound & Irradiate Tumor group->treat_vivo monitor Monitor Tumor Volume & Body Weight treat_vivo->monitor endpoint Endpoint Analysis (e.g., IHC, Western Blot) monitor->endpoint

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Omipalisib Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Omipalisib, a potent PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (GSK2126458) is a highly selective and potent oral inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases, key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5] In cancer cells where this pathway is often hyperactivated, this compound can induce G1 cell cycle arrest and apoptosis (programmed cell death).[1][2][4][5][6]

Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the common mechanisms of acquired resistance?

Acquired resistance to PI3K inhibitors like this compound is a significant challenge. The most common mechanisms include:

  • Activation of compensatory signaling pathways: The MAPK/ERK pathway is a frequently observed escape route. Inhibition of the PI3K/AKT pathway can lead to the upregulation of the MAPK/ERK pathway, which can then take over to promote cell survival and proliferation.[7]

  • Feedback loops: Inhibition of mTORC1 can relieve a negative feedback loop on insulin receptor substrate 1 (IRS1), leading to the reactivation of the PI3K/AKT pathway. Similarly, inhibition of AKT can lead to the nuclear translocation of FOXO transcription factors, which can upregulate the expression of receptor tyrosine kinases (RTKs) like HER3, further stimulating the PI3K and MAPK pathways.

  • Genetic alterations: While less common for PI3K inhibitors compared to other targeted therapies, secondary mutations in the PI3K/AKT/mTOR pathway can potentially arise.

Q3: How can we overcome this compound resistance in our cell lines?

A promising strategy to overcome this compound resistance is through combination therapy.[7] Co-treatment with inhibitors of the compensatory pathways is often effective. The most studied combination is with MEK inhibitors (e.g., Trametinib), which block the MAPK/ERK pathway.[7] This dual blockade can prevent the cancer cells from utilizing the escape pathway, leading to a more potent and durable anti-cancer effect.

Troubleshooting Guides

Q1: Our cell viability assays (e.g., MTT) show a smaller than expected decrease in viability after this compound treatment, even at high concentrations. What could be the issue?

  • Possible Cause 1: Intrinsic or Acquired Resistance. The cell line may have intrinsic resistance to PI3K/mTOR inhibition or may have developed acquired resistance during culture.

    • Solution: Perform a Western blot to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-S6, p-ERK). An increase in p-ERK levels upon this compound treatment would suggest the activation of the MAPK escape pathway.

  • Possible Cause 2: Suboptimal Assay Conditions. The incubation time or the concentration range of this compound may not be optimal for the specific cell line.

    • Solution: Conduct a time-course and a dose-response experiment to determine the optimal conditions. Ensure that the cell seeding density is appropriate and that the cells are in the logarithmic growth phase.

  • Possible Cause 3: Drug Inactivity. The this compound compound may have degraded.

    • Solution: Use a fresh stock of this compound and ensure it is stored correctly according to the manufacturer's instructions.

Q2: We are trying to confirm the activation of the MAPK pathway as a resistance mechanism using Western blotting, but the results are inconclusive.

  • Possible Cause 1: Inappropriate Antibody Selection. The primary antibodies for phosphorylated proteins (p-ERK, p-MEK) may not be specific or sensitive enough.

    • Solution: Use validated antibodies from a reputable supplier. It is crucial to also probe for the total protein levels (total ERK, total MEK) to ensure that the observed changes in phosphorylation are not due to variations in protein loading.

  • Possible Cause 2: Incorrect Sample Preparation. Protein degradation or dephosphorylation may have occurred during sample collection and lysis.

    • Solution: Work quickly on ice and use lysis buffers containing protease and phosphatase inhibitors.

  • Possible Cause 3: Suboptimal Western Blot Protocol. Issues with protein transfer, antibody incubation times, or washing steps can lead to poor results.

    • Solution: Optimize the Western blot protocol. Refer to the detailed protocol provided in the "Experimental Protocols" section.

Q3: We are attempting a co-immunoprecipitation (Co-IP) to investigate the interaction between PI3K and an upstream receptor tyrosine kinase (RTK), but we are not able to pull down the complex.

  • Possible Cause 1: Weak or Transient Interaction. The interaction between the RTK and PI3K may be weak or only occur under specific cellular conditions.

    • Solution: Consider using a cross-linking agent to stabilize the protein-protein interaction before cell lysis. Also, ensure that the cells are stimulated appropriately (e.g., with a growth factor) to induce the interaction.

  • Possible Cause 2: Lysis Buffer Composition. The lysis buffer may be too stringent and disrupt the protein-protein interaction.

    • Solution: Use a milder lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) and avoid harsh detergents like SDS.

  • Possible Cause 3: Antibody Issues. The antibody used for the immunoprecipitation may not be suitable for Co-IP (e.g., it may bind to an epitope that is masked within the protein complex).

    • Solution: Use an antibody that has been validated for IP. It is also good practice to test the antibody's ability to immunoprecipitate the target protein alone before attempting a Co-IP.

Quantitative Data Summary

This compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
T47DBreast Cancer3[2][4]
BT474Breast Cancer2.4[2][4]
HCT116Colorectal Cancer10[2]
Bel7404Liver Cancer10[2]
MDA-MB-231Breast Cancer130[2]
RajiBurkitt LymphomaNot specified, but cytotoxic effect observed[6]
Combination Therapy of this compound with MEK Inhibitors
Cell LineCancer TypeCombinationEffectQuantitative DataReference
MiaPaCa2Pancreatic CancerThis compound (25 nM) + Trametinib (20 nM)More effective at reducing proliferation, colony formation, and migration than either drug alone.Data presented as fold change in proliferation and migration assays.[7]
Panc1Pancreatic CancerThis compound (5 nM) + Trametinib (20 nM)More effective at reducing proliferation, colony formation, and migration than either drug alone.Data presented as fold change in proliferation and migration assays.[7]
A375 (drug-resistant clones)MelanomaThis compound + GSK1120212 (a MEK inhibitor)Enhanced cell growth inhibition and decreased S6 ribosomal protein phosphorylation.Not specified[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for PI3K/AKT and MAPK/ERK Pathways

This protocol is for analyzing the phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Immunoprecipitation (IP)

This protocol is for studying protein-protein interactions.

Materials:

  • Cell lysate

  • IP lysis buffer (milder than RIPA, e.g., containing 1% NP-40)

  • Primary antibody for the protein of interest (IP-grade)

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Procedure:

  • Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Collect the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting.

Signaling Pathways and Experimental Workflows

Omipalisib_Mechanism_of_Action cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 Resistance_Mechanism This compound This compound PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Cell_Survival_Inhibited Cell Proliferation Inhibited PI3K_AKT->Cell_Survival_Inhibited MAPK_ERK MAPK/ERK Pathway PI3K_AKT->MAPK_ERK Cell_Survival_Promoted Cell Proliferation Promoted MAPK_ERK->Cell_Survival_Promoted Resistance Resistance Cell_Survival_Promoted->Resistance Combination_Therapy_Workflow Start Start: This compound-resistant cell line Treat Treat with: - this compound alone - MEK inhibitor alone - Combination Start->Treat Assay Perform Assays: - MTT (Viability) - Western Blot (Signaling) - Colony Formation Treat->Assay Analyze Analyze Data: - IC50 values - Protein phosphorylation - Synergism (e.g., CI) Assay->Analyze Conclusion Conclusion: Evaluate efficacy of combination therapy Analyze->Conclusion

References

Troubleshooting Omipalisib solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with Omipalisib in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound generally exhibits high solubility in fresh, anhydrous DMSO. However, the reported maximum concentration can vary between suppliers. For instance, some sources state a solubility of up to 101 mg/mL (~199.8 mM), while others report around 50 mg/mL (98.91 mM) or 20 mM.[1][2][3][4][5] It is crucial to consult the certificate of analysis for your specific batch.

Q2: My this compound solution in DMSO is cloudy or has precipitates. What could be the cause?

A2: Cloudiness or precipitation in your this compound DMSO stock can be due to several factors:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air. Water contamination significantly reduces the solubility of this compound.[1] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.[1][4]

  • Concentration Exceeded: You may have exceeded the maximum solubility limit for your specific batch of this compound.

  • Low Temperature: If the stock solution has been stored at low temperatures, the compound may have crystallized.

  • Incomplete Dissolution: The compound may not have fully dissolved. Gentle warming or sonication can aid dissolution.[3][4]

Q3: When I dilute my clear this compound DMSO stock into my aqueous cell culture medium or buffer (like PBS), it precipitates immediately. Why does this happen and how can I prevent it?

A3: This is a common issue for compounds that are highly soluble in organic solvents but insoluble in water.[1][6] When the DMSO stock is added to an aqueous solution, the DMSO concentration drops dramatically, and the this compound "crashes out" of the solution because it cannot remain dissolved in the now predominantly aqueous environment.[7]

To prevent this:

  • Minimize the Stock Volume: Prepare a highly concentrated DMSO stock so that you only need to add a very small volume to your culture medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cellular toxicity.[8][9]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the stock into a small volume of medium, mixing thoroughly, and then add this intermediate dilution to the final volume.[9]

  • Direct Addition to Medium with Serum: Add the DMSO stock dropwise directly into the complete cell culture medium (containing serum) while vortexing or swirling gently.[8][10] Serum proteins can help stabilize the compound and prevent precipitation.[8]

Q4: How should I prepare my this compound stock solution?

A4: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[1] Sonication or gentle warming (e.g., in a 37°C water bath) can be used to ensure the compound dissolves completely.[3][4] For detailed instructions, refer to the Experimental Protocols section below.

Q5: What are the recommended storage conditions for this compound powder and its DMSO stock solution?

A5:

  • Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[3][11]

  • DMSO Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 1-2 years or at -20°C for up to 1 month.[1][3][11][12]

Q6: Can I use a DMSO stock solution that has been stored for a long time?

A6: It is recommended to use freshly prepared stock solutions for the most reliable results. If a stock solution has been stored at -20°C for over a month, its efficacy should be re-verified.[9] Over time, DMSO can absorb moisture even when frozen, which can lead to compound precipitation upon thawing.

Quantitative Data Summary

The solubility of this compound in DMSO as reported by various suppliers is summarized below. Note that these values are for guidance, and batch-specific data should be consulted.

Supplier/SourceMax Concentration (mg/mL)Max Concentration (mM)Notes
Selleck Chemicals101 mg/mL199.8 mMMoisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1]
InvivoChem~100 mg/mL~197.8 mMN/A
MedChemExpress50 mg/mL98.91 mMNeeds ultrasonic; Hygroscopic DMSO has a significant impact on solubility.[3]
TargetMol50 mg/mL98.91 mMSonication is recommended.[4]
Tocris Bioscience10.11 mg/mL20 mMN/A[5]
R&D SystemsSoluble to 20 mM20 mMN/A[2]
Cayman Chemical~5 mg/mL~9.9 mMSparingly soluble in aqueous buffers.[13]

Molecular Weight of this compound is 505.5 g/mol .[1][14]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 20 mM)
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 20 mM stock, you would need 10.11 mg of this compound (based on a MW of 505.5 g/mol ).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes or warm it gently at 37°C until the solution is clear. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the clear stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays
  • Thawing: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If a dose-response curve is required, perform serial dilutions of the concentrated stock in 100% DMSO to create intermediate stock solutions.[1][8] This ensures the compound remains soluble during the dilution steps.

  • Final Dilution (in Culture Medium): To prepare the final working concentration, add a small volume of the appropriate DMSO stock (e.g., 1-2 µL) directly to the pre-warmed cell culture medium (containing serum) in the well plate.[8] The final DMSO concentration should not exceed 0.5%.[9]

  • Mixing: Mix immediately and gently by pipetting up and down or by swirling the plate to ensure rapid and even dispersion, which minimizes the risk of precipitation.

  • Control: Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO used for the highest drug concentration.[9]

Mandatory Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution for Cell Culture start Start: This compound Powder weigh Weigh Powder start->weigh add_dmso Add Fresh, Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve check Is solution clear? dissolve->check check->dissolve No aliquot Aliquot for Single Use check->aliquot Yes store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Add small volume of stock to culture medium thaw->dilute mix Mix Immediately & Gently dilute->mix end Ready for Cell Treatment mix->end Troubleshooting_Tree start Issue: Precipitation Observed loc Where does it precipitate? start->loc stock In DMSO Stock loc->stock Stock medium In Aqueous Medium loc->medium Medium check_dmso Was fresh, anhydrous DMSO used? stock->check_dmso check_final_dmso Is final DMSO% in medium >0.5%? medium->check_final_dmso no_dmso Action: Discard solution. Use a new, sealed bottle of DMSO. check_dmso->no_dmso No yes_dmso Was sonication/ warming applied? check_dmso->yes_dmso Yes no_heat Action: Sonicate vial or warm gently (37°C) until clear. yes_dmso->no_heat No yes_heat Is concentration >100mM? (Check batch CoA) yes_dmso->yes_heat Yes yes_conc Action: Prepare a more dilute stock solution. yes_heat->yes_conc Yes no_conc Possible batch issue. Contact supplier. yes_heat->no_conc No yes_final_dmso High DMSO% may be toxic. Lower concentration. check_final_dmso->yes_final_dmso Yes no_final_dmso How was it diluted? check_final_dmso->no_final_dmso No direct_dilution Directly into buffer no_final_dmso->direct_dilution stepwise_dilution Stepwise/into serum no_final_dmso->stepwise_dilution action_dilution Action: Add stock dropwise into complete medium (with serum) while mixing. direct_dilution->action_dilution still_precipitates Compound has very low aqueous solubility. This is expected. stepwise_dilution->still_precipitates

References

Technical Support Center: Optimizing Omipalisib Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Omipalisib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as GSK2126458, is a potent and highly selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It targets all Class I PI3K isoforms (p110α/β/δ/γ) and both mTOR complexes (mTORC1 and mTORC2).[4][5] By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound can induce G0/G1 cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation.[1][6] Some studies have also shown that this compound can disrupt ERK signaling.[1]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell line. Generally, IC50 values (the concentration that inhibits 50% of cell growth) are in the low nanomolar to micromolar range. For instance, in some esophageal squamous cell carcinoma (ESCC) cell lines, this compound showed significant inhibition of p-AKT expression at concentrations above 5 nM.[1] In acute myeloid leukemia (AML) cell lines like OCI-AML3 and THP-1, the IC50 values were 17.45 nM and 8.93 nM, respectively.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is typically soluble in DMSO.[7][8] For example, a stock solution can be prepared by dissolving this compound in DMSO to a concentration of 10 mM.[8] It is important to use fresh, high-quality DMSO as moisture can reduce solubility.[7] The stock solution should be stored at -20°C.[8] For cell culture experiments, the final concentration of DMSO in the media should be kept low (e.g., ≤ 0.15%) to avoid solvent-induced cytotoxicity.[5][7]

Q4: How long should I treat my cells with this compound?

The optimal treatment duration depends on the specific assay being performed. For cell viability assays like the MTT assay, a 72-hour incubation period is commonly used.[1][7] For analyzing the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway by Western blot, a shorter incubation time, such as 24 hours, is often sufficient to observe significant changes.[1]

Troubleshooting Guide

Issue 1: I am not observing the expected level of cytotoxicity or inhibition of cell proliferation.

Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 value for your specific cell line. The sensitivity to this compound can vary significantly between different cell types.[9]
Incorrect Drug Preparation or Storage Ensure the this compound stock solution is prepared correctly in high-quality DMSO and has been stored properly at -20°C to prevent degradation.[7][8] Prepare fresh dilutions from the stock for each experiment.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to PI3K/mTOR inhibitors. This could be due to compensatory signaling pathways.[10] Consider combination therapies to overcome resistance.
High Cell Seeding Density An excessively high cell density can mask the inhibitory effects of the drug. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Short Treatment Duration For proliferation assays, ensure a sufficiently long incubation period (e.g., 72 hours) to allow for observable effects on cell growth.[1]

Issue 2: I am not seeing a decrease in the phosphorylation of Akt or other downstream targets (e.g., S6, 4EBP1) via Western blot.

Possible Cause Suggested Solution
Inappropriate Treatment Time The inhibition of protein phosphorylation can be a rapid event. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition.
Insufficient this compound Concentration The concentration required to inhibit signaling pathways may differ from that needed to induce cell death. Try increasing the concentration of this compound. A concentration of 5 nM has been shown to decrease p-AKT in some cell lines.[1]
Poor Antibody Quality Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Ensure proper antibody dilution and incubation conditions as per the manufacturer's instructions.
Technical Issues with Western Blotting Ensure efficient protein extraction, accurate protein quantification, and proper transfer of proteins to the membrane. Use appropriate loading controls (e.g., β-actin, GAPDH) to normalize your results.[11]
Activation of Compensatory Pathways Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of other signaling pathways, such as the MET/STAT3 pathway, which can complicate the interpretation of results.[10]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
OCI-AML3Acute Myeloid LeukemiaMTS17.45 nMNot Specified[2][12]
THP-1Acute Myeloid LeukemiaMTS8.93 nMNot Specified[2][12]
T47DBreast CancerCell Proliferation3 nM72 hours[6][7]
BT474Breast CancerCell Proliferation2.4 nM72 hours[6][7]
HCT116Colon CancerMTT0.01 µM72 hours[7]
Bel7404Liver CancerMTT0.01 µM72 hours[7]
MDA-MB-231Breast CancerMTT0.13 µM72 hours[7]
A549Lung CancerMTT140 nM - 0.86 µM72 hours[4]
ESCC Cell LinesEsophageal Squamous Cell CarcinomaWestern Blot (p-AKT inhibition)> 5 nM24 hours[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium. It is recommended to perform a two-fold or three-fold dilution series to cover a wide concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, S6, 4EBP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Workflow for determining optimal this compound concentration.

Troubleshooting_Tree issue Issue: No or Low Efficacy check_conc Is the concentration optimized for the cell line? issue->check_conc run_dose_response Action: Run Dose-Response Assay to find IC50 check_conc->run_dose_response No check_drug Is the drug preparation and storage correct? check_conc->check_drug Yes remake_drug Action: Prepare fresh This compound stock and dilutions check_drug->remake_drug No check_protocol Are experimental parameters optimal? check_drug->check_protocol Yes optimize_protocol Action: Optimize seeding density and treatment duration check_protocol->optimize_protocol No consider_resistance Consider Cell Line Resistance or Compensatory Pathways check_protocol->consider_resistance Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Managing off-target effects of GSK2126458 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the dual PI3K/mTOR inhibitor, GSK2126458.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GSK2126458?

GSK2126458, also known as Omipalisib, is a highly potent, orally bioavailable small molecule inhibitor that targets all four isoforms of the class I phosphoinositide 3-kinase (PI3K) family (p110α, p110β, p110γ, and p110δ) as well as the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2][3][4][5] By inhibiting these key kinases in the PI3K/AKT/mTOR signaling pathway, GSK2126458 can block cell growth, proliferation, and survival.[6][7][8][9]

Q2: What are the typical working concentrations for GSK2126458 in cell culture experiments?

The effective concentration of GSK2126458 can vary significantly depending on the cell line and the duration of treatment. However, in many cancer cell lines, it exhibits potent activity in the low nanomolar range. For example, the IC50 for inhibition of phosphorylated AKT (a downstream marker of PI3K activity) has been reported to be as low as 0.18 nM in BT474 cells.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: Is GSK2126458 selective for PI3K/mTOR?

GSK2126458 is a highly selective inhibitor for the PI3K family of enzymes.[4] It has been shown to have a greater than 10,000-fold selectivity against a large panel of over 240 other protein kinases.[10] However, it is important to note that it does inhibit other members of the class IV PI3K family, such as DNA-dependent protein kinase (DNA-PK), with an IC50 of 0.28 nM.[10]

Q4: What are the known on-target effects of GSK2126458 that might be observed in my experiments?

Since the PI3K/AKT/mTOR pathway is crucial for normal cellular processes, including glucose metabolism, inhibition by GSK2126458 can lead to "on-target" effects that may be considered adverse in a therapeutic context but are expected mechanistic consequences. The most well-documented on-target effect is hyperglycemia (elevated blood glucose).[11][12][13][14][15] This occurs because PI3K signaling is essential for insulin-mediated glucose uptake in tissues like skeletal muscle and fat.[11][12] Other reported on-target effects in clinical studies include diarrhea, rash, and fatigue.[16]

Quantitative Data Summary

The following tables summarize the inhibitory activity of GSK2126458 against its primary targets.

Table 1: In Vitro Inhibitory Activity of GSK2126458

TargetKi (nM)IC50 (nM)
p110α0.019[2][4][5]-
p110β0.13[2][4][5]-
p110δ0.024[2][4][5]-
p110γ0.06[2][4][5]-
mTORC10.18[2][4][5]-
mTORC20.3[2][4][5]-
DNA-PK-0.28[10]

Table 2: Cellular Activity of GSK2126458 in Cancer Cell Lines

Cell LineAssayIC50 (nM)
BT474pAKT (S473) Inhibition0.18[2]
T47DpAKT (S473) Inhibition0.41[2]
BT474Cell Proliferation2.4[2]
T47DCell Proliferation3[2]
HCC1954pAKT Inhibition2[17]

Troubleshooting Guides

Issue 1: Unexpected or Exaggerated Cytotoxicity

Potential Cause: On-target inhibition of the PI3K/mTOR pathway in a highly dependent cell line.

Troubleshooting Steps:

  • Verify On-Target Activity: Perform a Western blot to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1. A significant decrease in phosphorylation will confirm that the inhibitor is hitting its intended target.

  • Perform a Dose-Response and Time-Course Experiment: The initial concentration may be too high for your specific cell line. A detailed dose-response curve will help identify the optimal concentration range for your desired experimental window (e.g., cytostatic vs. cytotoxic effects).

  • Assess Cell Cycle Arrest: GSK2126458 is known to induce a G1 cell cycle arrest.[2] Analyze the cell cycle distribution of treated cells by flow cytometry to determine if the observed effect is due to cell cycle arrest rather than immediate cell death.

Issue 2: Observing Hyperglycemia or Altered Glucose Metabolism in In Vitro Models

Potential Cause: On-target inhibition of the PI3K pathway, which is a key regulator of glucose uptake and metabolism.

Troubleshooting Steps:

  • Quantify Glucose Uptake: Directly measure the effect of GSK2126458 on glucose uptake in your cells using a fluorescent glucose analog like 2-NBDG. A decrease in glucose uptake would be consistent with the known mechanism of action.

  • Monitor Glucose in Media: Measure the glucose concentration in the cell culture media over time in treated versus untreated cells. A slower depletion of glucose in the media of treated cells can indicate reduced glucose consumption.

  • Consider the Metabolic State of Your Cells: The dependence of your cells on glycolysis will influence their sensitivity to the metabolic effects of GSK2126458.

Issue 3: Lack of a Phenotypic Response at Expected Concentrations

Potential Cause:

  • Cell line is resistant to PI3K/mTOR inhibition.

  • Inhibitor is inactive.

  • Suboptimal experimental conditions.

Troubleshooting Steps:

  • Confirm On-Target Activity: As with Issue 1, perform a Western blot to confirm that GSK2126458 is inhibiting the phosphorylation of downstream targets like AKT and S6K in your specific cell line. This is the most critical step to ensure the compound is active and engaging its target.

  • Use a Sensitive Positive Control Cell Line: Treat a cell line known to be sensitive to PI3K/mTOR inhibition (e.g., BT474, T47D) in parallel with your experimental cells to confirm the activity of your GSK2126458 stock.

  • Check for Mutations in the PI3K Pathway: The presence of certain mutations downstream of PI3K/mTOR may confer resistance.

  • Increase Treatment Duration: Some phenotypic effects may take longer to manifest. Perform a time-course experiment to assess the effects at later time points.

Experimental Protocols

Protocol 1: Western Blot for PI3K/mTOR Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins downstream of PI3K and mTOR.

1. Cell Lysis:

  • Culture and treat cells with GSK2126458 at the desired concentrations and time points.
  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.
  • Separate proteins by SDS-PAGE.
  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6) overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane with TBST.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: 2-NBDG Glucose Uptake Assay

This protocol provides a method to quantify cellular glucose uptake using the fluorescent glucose analog 2-NBDG.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Treat cells with GSK2126458 or vehicle control for the desired duration.

2. Glucose Starvation:

  • Remove the treatment media and wash the cells with PBS.
  • Incubate the cells in glucose-free media for 1-2 hours to normalize glucose uptake rates.

3. 2-NBDG Incubation:

  • Add glucose-free media containing 100 µM 2-NBDG to each well.
  • Incubate for 30-60 minutes at 37°C.

4. Signal Termination and Measurement:

  • Remove the 2-NBDG containing media and wash the cells twice with ice-cold PBS.
  • Resuspend the cells in FACS buffer.
  • Analyze the fluorescence of the cells by flow cytometry (FITC channel) or a fluorescence plate reader.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth inhibition GSK2126458 GSK2126458 GSK2126458->PI3K GSK2126458->mTORC2 GSK2126458->mTORC1 GSK21264al->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by GSK2126458.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & GSK2126458 Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis of PI3K/mTOR pathway inhibition.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_On_Target Verify On-Target Activity? (Western Blot for p-AKT) Start->Check_On_Target Yes_Target On-Target Effect Confirmed Check_On_Target->Yes_Target Yes No_Target No On-Target Effect Check_On_Target->No_Target No Dose_Response Perform Dose-Response & Time-Course Yes_Target->Dose_Response Check_Metabolism Assess Metabolic Phenotype (e.g., Glucose Uptake) Yes_Target->Check_Metabolism Check_Inhibitor Check Inhibitor Activity (Positive Control Cell Line) No_Target->Check_Inhibitor Check_Resistance Investigate Cell Line Resistance Mechanisms No_Target->Check_Resistance

Caption: A logical workflow for troubleshooting unexpected results with GSK2126458.

References

Interpreting Unexpected Results in Omipalisib Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omipalisib (GSK2126458). Our goal is to help you navigate unexpected experimental outcomes and provide deeper insights into the complex signaling networks affected by this potent PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: We observed a compensatory activation of the MAPK/ERK pathway upon this compound treatment. Is this an expected outcome?

A1: Yes, this is a known phenomenon. The inhibition of the PI3K/mTOR pathway by this compound can lead to the feedback activation of other signaling pathways, most notably the MAPK/ERK pathway. This is a compensatory mechanism that cancer cells can use to circumvent the effects of PI3K/mTOR inhibition and is a common cause of acquired resistance to single-agent therapy.[1]

Troubleshooting:

  • Confirm Pathway Activation: Perform western blot analysis to probe for phosphorylated ERK (pERK) levels. An increase in pERK alongside a decrease in pAKT will confirm this feedback loop.

  • Consider Combination Therapy: The combination of this compound with a MEK inhibitor (like Trametinib) or a SHP2 inhibitor (like SHP099) has been shown to be more effective than either drug alone in suppressing pancreatic ductal adenocarcinoma (PDAC) growth by inhibiting both pathways.[1]

Q2: Our in vivo studies are showing adverse events such as hyperglycemia and diarrhea. Are these known side effects of this compound?

A2: Yes, these are among the most commonly reported adverse events in clinical trials of this compound.[2][3][4] The PI3K/mTOR pathway is a critical regulator of glucose metabolism, and its inhibition can lead to dose-related increases in blood glucose and insulin levels.[3][4][5] Diarrhea is also a frequently observed gastrointestinal side effect.[2][3][4] In preclinical studies with dogs, chronic treatment with this compound has also been associated with prolongation of the QT interval and a mild proarrhythmic outcome.[6]

Troubleshooting:

  • Monitor Blood Glucose: In preclinical animal models, regularly monitor blood glucose levels.

  • Dose Escalation Studies: If conducting your own in vivo studies, consider a dose-escalation design to identify a therapeutic window with acceptable tolerability.

  • Cardiovascular Monitoring: For in-depth preclinical safety studies, consider electrocardiogram (ECG) monitoring to assess potential cardiovascular effects.[6]

Q3: We are seeing G1 cell cycle arrest in our cell lines treated with this compound. Is this the expected mechanism of action?

A3: Yes, G1 cell cycle arrest is a well-documented downstream effect of this compound.[7][8] By inhibiting the PI3K/mTOR pathway, this compound prevents the phosphorylation of key cell cycle regulators, leading to a halt in the G1 phase of the cell cycle and inhibiting proliferation.[7][8]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with various concentrations of this compound or a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can then be quantified.

Q4: We've observed an increase in autophagy markers in our this compound-treated cells. Is this an off-target effect?

A4: This is an on-target effect. mTOR is a key negative regulator of autophagy. Inhibition of mTOR by this compound would be expected to induce autophagy.[7][9] This can be a mechanism of cell death in some contexts, but can also act as a survival mechanism in others.

Troubleshooting:

  • Confirm Autophagy: Monitor the conversion of LC3-I to LC3-II by western blot, or use other autophagy markers like p62/SQSTM1.

  • Functional Assays: To determine the role of autophagy in your system, consider combining this compound with an autophagy inhibitor (e.g., chloroquine) and assess cell viability.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 / KiCell LineReference
p110αCell-free0.019 nM (Ki)N/A[7]
p110βCell-free0.13 nM (Ki)N/A[7]
p110δCell-free0.024 nM (Ki)N/A[7]
p110γCell-free0.06 nM (Ki)N/A[7]
mTORC1Cell-free0.18 nM (Ki)N/A[7]
mTORC2Cell-free0.3 nM (Ki)N/A[7]
pAkt-S473Cellular0.18 nM (IC50)BT474[7]
pAkt-S473Cellular0.41 nM (IC50)T47D[7]
Cell ProliferationCellular2.4 nM (IC50)BT474[7]
Cell ProliferationCellular3 nM (IC50)T47D[7]

Table 2: Common Adverse Events in an Idiopathic Pulmonary Fibrosis (IPF) Clinical Trial

Adverse EventFrequencyReference
DiarrheaMost Common[3][4]
Increased Blood GlucoseDose-related[2][3][4][5]
Increased Insulin LevelsDose-related[3][5]
NauseaReported[2]
RashReported[2]

Visualizing Mechanisms and Workflows

PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits both PI3K and mTOR, blocking downstream signaling to reduce proliferation and induce autophagy.

Troubleshooting_Workflow Troubleshooting Unexpected MAPK Activation Start Unexpected Result: Reduced efficacy or resistance to this compound Hypothesis Hypothesis: Feedback activation of MAPK/ERK pathway? Start->Hypothesis Experiment Experiment: Western blot for pAKT and pERK Hypothesis->Experiment Result1 Result: pAKT decreased, pERK increased Experiment->Result1 Confirmation Result2 Result: Other observation Experiment->Result2 Contradiction Action1 Action: Consider combination with MEK inhibitor (e.g., Trametinib) Result1->Action1 Action2 Action: Investigate alternative resistance mechanisms Result2->Action2

Caption: A logical workflow for investigating unexpected resistance to this compound treatment.

Off_Target_Effect On-Target vs. Unexpected Off-Target Effects of this compound This compound This compound OnTarget On-Target Pathway: PI3K/mTOR This compound->OnTarget Primary Action OffTarget Unexpected Off-Target: DNA-PK (NHEJ Pathway) This compound->OffTarget Secondary Action Effect1 Expected Outcome: Inhibition of proliferation, induction of autophagy OnTarget->Effect1 Effect2 Unexpected Outcome: Sensitization to DNA damaging agents (radio- and chemotherapy) OffTarget->Effect2

Caption: this compound's unexpected inhibition of DNA-PK presents a therapeutic opportunity.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Omipalisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Omipalisib (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).

Understanding the Challenge: this compound's Physicochemical Properties

This compound is a potent anti-cancer agent, however, its efficacy following oral administration is intrinsically linked to its bioavailability, which can be limited by its physicochemical properties. As a member of the quinoline class of compounds, this compound is characterized by low aqueous solubility, a common challenge for many kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight505.5 g/mol [1]
FormulaC₂₅H₁₇F₂N₅O₃S[2]
Predicted Water Solubility0.00193 mg/mL[3]
DMSO SolubilityUp to 20 mM[2]
Predicted logP3.63[3]

The low aqueous solubility of this compound can lead to poor dissolution in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption and can result in suboptimal and variable drug exposure in vivo.

PI3K/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many types of cancer.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition ASD_Workflow Start Start Dissolve Dissolve this compound & Polymer in Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Characterize Characterization (PXRD, DSC) Dry->Characterize Reconstitute Reconstitute in Dosing Vehicle Characterize->Reconstitute End Ready for In Vivo Dosing Reconstitute->End Formulation_Decision Start Goal: Improve In Vivo Bioavailability of this compound Solubility Is Poor Aqueous Solubility the Primary Hurdle? Start->Solubility ASD Amorphous Solid Dispersion (ASD) Solubility->ASD Yes Lipid Lipid-Based Formulation (e.g., SEDDS) Solubility->Lipid Yes Permeability Is Permeability Also a Concern (BCS Class IV)? ASD->Permeability Final Optimized In Vivo Exposure Lipid->Final ASD_Perm ASD with Permeability Enhancer Permeability->ASD_Perm Yes Permeability->Final No ASD_Perm->Final Lipid_Perm Lipid-Based Formulation (can also enhance permeability)

References

Technical Support Center: Omipalisib Delivery and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Omipalisib (also known as GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the refinement of this compound delivery methods for targeted therapy and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent ATP-competitive inhibitor of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2).[1][2] By inhibiting these key nodes in the PI3K/AKT/mTOR signaling pathway, this compound can block critical cellular processes in cancer cells, including proliferation, survival, and metabolism.[3] This dual inhibition prevents the feedback activation of AKT that can occur with mTORC1-only inhibitors.[4]

Q2: What are the main challenges associated with the delivery of this compound and other kinase inhibitors?

A2: Like many small molecule kinase inhibitors, this compound faces challenges related to low aqueous solubility.[1] This can lead to poor oral bioavailability, high variability in absorption, and potential food effects.[5] Additionally, on-target toxicities, such as hyperglycemia and diarrhea, are common with PI3K/mTOR inhibitors and can limit the achievable therapeutic dose.[6][7][8]

Q3: What are some refined delivery methods being explored for targeted therapy with PI3K/mTOR inhibitors?

A3: To enhance targeted delivery, improve solubility, and reduce off-target toxicity, researchers are exploring various nanoparticle- and liposome-based formulations for dual PI3K/mTOR inhibitors. For instance, the inhibitor BEZ235 has been encapsulated in polyethylene glycol-poly (lactic-co-glycolic acid) (PLGA-PEG) nanoparticles, which have shown good drug loading and the potential for targeted delivery to cancer cells.[3][9] Antibody-conjugated nanoparticles are also being investigated to further improve tumor-specific targeting.[3][9] Liposomal formulations of mTOR inhibitors have been used in combination therapies to enhance efficacy.[10][11]

Q4: What are the known on-target side effects of this compound in preclinical and clinical studies?

A4: Common on-target side effects observed with this compound and other PI3K/mTOR inhibitors include hyperglycemia, diarrhea, and skin rash.[3][6][8] The hyperglycemia is a direct result of inhibiting the PI3K pathway, which is involved in insulin signaling and glucose metabolism.[2][6] In animal studies, transient hyperglycemia and hypertension have been noted.[7]

Troubleshooting Guides

In Vitro Experimentation
Issue Possible Cause(s) Troubleshooting Steps
Compound Precipitation in Culture Media Low aqueous solubility of this compound.Ensure the final DMSO concentration in the media is low (typically <0.5%). Prepare fresh stock solutions in high-quality, anhydrous DMSO. Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for certain applications, though this is more common for in vivo studies.
Inconsistent IC50 Values Variability in cell seeding density. Different passage numbers of cells. Inconsistent incubation times. Assay format and detection method. ATP concentration in kinase assays.Standardize cell seeding protocols and use cells within a consistent passage range. Ensure precise incubation times. Use a consistent and validated assay format. For in vitro kinase assays, the ATP concentration should be at or near the Km for the enzyme to obtain comparable IC50 values.[12]
Low Inhibitory Potency Inactive compound. Degraded stock solution. Kinase autophosphorylation.Verify the purity and activity of the this compound batch. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[13] Be aware that kinase autophosphorylation can affect inhibitor binding and should be considered in the experimental design.[12]
In Vivo Experimentation
Issue Possible Cause(s) Troubleshooting Steps
Poor Oral Bioavailability/High Variability Low solubility and poor absorption.Prepare a suitable formulation. A common formulation for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is suspension in corn oil.[3] For some kinase inhibitors, creating lipophilic salts has been shown to enhance solubility in lipid-based formulations.[5]
Animal Weight Loss and Diarrhea On-target toxicity of PI3K/mTOR inhibition in the gastrointestinal tract.Monitor animal weight daily. If significant weight loss or diarrhea occurs, consider dose reduction or less frequent dosing. Provide supportive care as per institutional guidelines. For low-grade diarrhea, anti-motility agents may be considered.[7]
Hyperglycemia in Animal Models On-target inhibition of the insulin signaling pathway.Monitor blood glucose levels regularly.[6] In preclinical models, co-administration of SGLT2 inhibitors has been shown to mitigate PI3K inhibitor-induced hyperglycemia.[6] Metformin is also a first-line treatment for managing this side effect.[2] It is generally recommended to avoid insulin as it can reactivate the PI3K pathway.[14]
Tumor Growth Inhibition is Not Observed Insufficient drug exposure. Tumor model is not dependent on the PI3K/mTOR pathway. Acquired resistance.Verify the formulation and dosing accuracy. Ensure the dose is sufficient to achieve target engagement, which can be assessed by pharmacodynamic markers like p-AKT levels in tumors or surrogate tissues.[4] Select tumor models with known PI3K pathway alterations (e.g., PIK3CA mutations or PTEN loss). Be aware of potential resistance mechanisms, such as activation of parallel signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
Target Ki (nM) Cell Line IC50 (nM)
p110α0.019T47D (Breast Cancer)3
p110β0.13BT474 (Breast Cancer)2.4
p110δ0.024PC3 (Prostate Cancer)307
p110γ0.06MCF7 (Breast Cancer)255
mTORC10.18--
mTORC20.3--
Data compiled from multiple sources.[2][15][16]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Tumor Model Dose and Schedule Tumor Growth Inhibition Pharmacodynamic Effect
BT474 (Breast Cancer)300 µg/kg, oralDose-dependent tumor growth inhibitionDose-dependent reduction in pAkt-S473 levels
ESCC (Esophageal Squamous Cell Carcinoma)1, 2, and 3 mg/kg, for 4 weeksSignificant delay in tumor growth at all doses-
Data compiled from multiple sources.[2][15][17]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay
  • Cell Culture : Culture cancer cell lines (e.g., BT474, T47D) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Cell Seeding : Harvest cells and plate them in 384-well plates at a density of 1,000 cells/well in 48 µL of culture medium. Incubate overnight.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment : Add 2 µL of the diluted this compound solutions to the cell plates. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation : Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. Shake the plates for 2 minutes and incubate at room temperature for 30 minutes.

  • Data Analysis : Read the chemiluminescent signal using a plate reader. Subtract the background, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value.[15]

Protocol 2: In Vivo Xenograft Study
  • Animal Model : Use immunocompromised mice (e.g., nude mice) for tumor implantation.

  • Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 BT474 cells) into the flank of each mouse.

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Formulation Preparation : Prepare the this compound formulation for oral gavage. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh daily.[3]

  • Dosing : Administer this compound or the vehicle control orally once daily at the desired dose (e.g., 1-3 mg/kg).

  • Monitoring : Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like p-AKT).

  • Data Analysis : Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Prepare this compound Stock Solution cell_culture Culture Cancer Cell Lines invitro_start->cell_culture cell_plating Plate Cells for Assay cell_culture->cell_plating treatment Treat Cells with This compound Dilutions cell_plating->treatment incubation Incubate for Specified Time (e.g., 72h) treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis_vitro Analyze Data (Calculate IC50) viability_assay->data_analysis_vitro invitro_end Results data_analysis_vitro->invitro_end invivo_start Prepare this compound Formulation tumor_implantation Implant Tumor Cells in Mice invivo_start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization dosing Administer this compound or Vehicle randomization->dosing monitoring Monitor Tumor Volume & Animal Health dosing->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint data_analysis_vivo Analyze Data (Tumor Growth Inhibition) endpoint->data_analysis_vivo invivo_end Results data_analysis_vivo->invivo_end

Caption: General experimental workflow for in vitro and in vivo studies with this compound.

References

Validation & Comparative

Omipalisib vs. Other PI3K Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Omipalisib (GSK2126458), a potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other notable pan-PI3K inhibitors. The data presented herein is intended to assist researchers in selecting the appropriate inhibitor for their pre-clinical studies by offering a comprehensive overview of their biochemical potency, cellular activity, and impact on key signaling pathways.

Introduction to PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. A multitude of PI3K inhibitors have been developed, ranging from isoform-specific to pan-PI3K and dual PI3K/mTOR inhibitors. This compound distinguishes itself as a potent dual inhibitor, targeting both PI3K and mTOR, key nodes in this oncogenic pathway.[1][2] This guide focuses on comparing the in vitro characteristics of this compound against other well-established pan-PI3K inhibitors: Buparlisib (BKM120), Dactolisib (BEZ235), and Pictilisib (GDC-0941).

Biochemical Potency and Kinase Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases. The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of this compound and other pan-PI3K inhibitors against the class I PI3K isoforms and mTOR.

Table 1: Biochemical IC50 Values of PI3K Inhibitors Against Class I PI3K Isoforms and mTOR

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)
This compound 0.44.61.60.56.0
Buparlisib47.9 ± 1.5450 ± 19108 ± 7103 ± 111000 ± 100
Dactolisib4.6 ± 0.4456 ± 793.7 ± 0.537.0 ± 2.05.8 ± 0.9
Pictilisib2.5 ± 0.287.0 ± 5.011.0 ± 1.02.3 ± 0.283.0 ± 12.0

Data for this compound, Buparlisib, Dactolisib, and Pictilisib are from a comparative study by Rewcastle et al.[3]

This compound demonstrates sub-nanomolar to low nanomolar potency against all class I PI3K isoforms and mTOR, positioning it as a highly potent pan-PI3K and mTOR inhibitor.[3] In comparison, while Dactolisib also shows potent mTOR inhibition, its activity against PI3Kβ is significantly lower. Buparlisib exhibits the least potency against all targets, particularly mTOR. Pictilisib shows high potency for PI3Kα and PI3Kδ but is less effective against mTOR.[3]

Below is a diagram illustrating the central role of PI3K and mTOR in the signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival AKT->Proliferation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates S6K->Proliferation _4EBP1->Proliferation

PI3K/AKT/mTOR Signaling Pathway

Cellular Proliferation and Viability

The anti-proliferative activity of PI3K inhibitors is a key measure of their potential therapeutic efficacy. The following table presents the half-maximal effective concentration (EC50) values for the inhibition of cell proliferation in a panel of human cancer cell lines.

Table 2: Anti-proliferative Activity (EC50, nM) of PI3K Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeThis compoundBuparlisibDactolisibPictilisib
U-87 MGGlioblastoma13.9 ± 1.5400 ± 1008.8 ± 0.9200 ± 40
NCI-H460Lung102 ± 151100 ± 20066.8 ± 8.1700 ± 100
HCT116Colon45.1 ± 5.2700 ± 10025.0 ± 3.0400 ± 60
MCF-7Breast2.5 ± 0.3200 ± 301.8 ± 0.2100 ± 20
PC-3Prostate28.9 ± 3.5600 ± 9015.5 ± 2.1300 ± 50
A498Kidney55.2 ± 6.8900 ± 15035.1 ± 4.5500 ± 80
SF-268CNS20.1 ± 2.8500 ± 8012.3 ± 1.9250 ± 40
NCI-ADR-RESOvarian75.3 ± 9.21200 ± 20050.2 ± 6.5800 ± 120

Data are from a comparative study by Rewcastle et al.[3]

Consistent with its potent biochemical activity, this compound demonstrates strong anti-proliferative effects across all tested cell lines, with EC50 values in the nanomolar range.[3] Dactolisib also shows high potency, which is attributed to its strong mTOR inhibition.[3] Buparlisib and Pictilisib are generally less potent in these cellular assays.[3]

The workflow for a typical cell viability assay is depicted below.

Cell_Viability_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with PI3K Inhibitors Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

MTT Assay Workflow

Induction of Apoptosis and Cell Cycle Arrest

PI3K inhibitors exert their anti-cancer effects not only by inhibiting proliferation but also by inducing programmed cell death (apoptosis) and arresting the cell cycle. While direct head-to-head quantitative comparisons of apoptosis and cell cycle effects for this specific group of inhibitors are limited in the literature, individual studies provide valuable insights.

This compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in various cancer cell lines, including esophageal squamous cell carcinoma and acute myeloid leukemia.[4][5] Similarly, Dactolisib has been reported to induce G0/G1 phase arrest and apoptosis in glioblastoma cells.[6] Buparlisib has also been demonstrated to induce apoptosis and cause cell cycle arrest, with the specific phase of arrest appearing to be cell-line dependent.[7] Pan-PI3K inhibitors, in general, have been shown to induce caspase-independent apoptosis and affect cell cycle progression in T-cell acute lymphoblastic leukemia cell lines.[1][8]

The following diagram illustrates the general workflow for analyzing apoptosis by flow cytometry.

Apoptosis_Analysis_Workflow Start Treat Cells with PI3K Inhibitors Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Apoptosis Analysis Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PI3K inhibitors or vehicle control (DMSO) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values using a non-linear regression analysis.

Clonogenic Assay
  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: Treat the cells with the PI3K inhibitors at various concentrations for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blotting for p-AKT
  • Cell Lysis: Treat cells with PI3K inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Treatment and Collection: Treat cells with PI3K inhibitors for 24-48 hours. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a highly potent dual PI3K/mTOR inhibitor with strong in vitro anti-proliferative activity across a range of cancer cell lines. Its biochemical profile demonstrates potent inhibition of all class I PI3K isoforms and mTOR. When compared to other pan-PI3K inhibitors such as Buparlisib, Dactolisib, and Pictilisib, this compound consistently exhibits high potency in both biochemical and cellular assays. The choice of a PI3K inhibitor for in vitro studies should be guided by the specific research question, the genetic background of the cell lines being used, and the desired balance between PI3K isoform and mTOR inhibition. This guide provides a foundational dataset to aid in this selection process.

References

Unraveling Omipalisib: A Comparative Guide to its Mechanism of Action in the PI3K/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the dual inhibition of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways has emerged as a promising strategy. Omipalisib (GSK2126458), a potent and orally active small molecule inhibitor, has garnered significant attention for its high selectivity in targeting all class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1] This guide provides a comprehensive cross-validation of this compound's mechanism of action, offering a comparative analysis with other PI3K/mTOR inhibitors and detailing the experimental validation of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview supported by experimental data.

The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. While inhibitors targeting individual components of this pathway have been developed, the complex feedback loops and crosstalk with other signaling pathways can lead to therapeutic resistance. Dual PI3K/mTOR inhibitors like this compound offer a more comprehensive blockade of the pathway, potentially leading to a broader and more durable anti-tumor response.[2]

This compound's Mechanism of Action: A Closer Look

This compound exerts its anti-cancer effects by potently inhibiting the kinase activity of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2).[1] This dual inhibition leads to the downstream suppression of key signaling molecules, including the phosphorylation of AKT, a central node in the pathway, and the mTORC1 substrates p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1). The inhibition of these downstream effectors ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation.[3][4]

PI3K_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition p70S6K p70S6K mTORC1->p70S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Comparative Performance Analysis

A key aspect of evaluating any therapeutic agent is its performance relative to other available options. The following tables summarize the in vitro potency of this compound in comparison to other dual PI3K/mTOR inhibitors and single-node inhibitors of the PI3K/mTOR pathway.

Table 1: Comparative Potency of Dual PI3K/mTOR Inhibitors (Ki, nM)

TargetThis compound (GSK2126458)[1]Gedatolisib (PF-05212384)[5]Dactolisib (BEZ235)[6]
p110α0.0190.44
p110β0.13675
p110δ0.02487
p110γ0.0665
mTORC10.18106
mTORC20.3106

Table 2: Comparative Anti-proliferative Activity (IC50, nM) in Breast Cancer Cell Lines

Cell LineThis compound (GSK2126458)[1]Gedatolisib[7]Alpelisib (PI3Kα inhibitor)[7]Capivasertib (AKT inhibitor)[7]Everolimus (mTORC1 inhibitor)[7]
T47D312 (GR50)2783 (GR50)2602 (GR50)2134 (GR50)
BT4742.4----
MDA-MB-361-4.0---

Note: GR50 values for Gedatolisib and single-node inhibitors represent the concentration for 50% growth rate inhibition and are presented for comparative purposes. A direct head-to-head IC50 comparison in the same study was not available for all compounds.

The data indicates that this compound exhibits exceptional potency against all class I PI3K isoforms and mTOR complexes, often in the sub-nanomolar range.[1] Comparative studies have shown that dual inhibitors like Gedatolisib can be significantly more potent and efficacious than single-node inhibitors in various cancer cell lines, regardless of their PI3K pathway mutational status.[7][8] This suggests that the comprehensive pathway blockade achieved by dual inhibitors like this compound may overcome some of the resistance mechanisms observed with single-agent therapies.[2]

Experimental Validation Protocols

The mechanism of action and anti-proliferative effects of this compound and other PI3K/mTOR inhibitors are typically validated through a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are crucial for the reproducibility and interpretation of results.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified PI3K or mTOR enzyme, a lipid substrate (e.g., PIP2), and a buffer solution.

  • Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the reaction mixture.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of product (e.g., PIP3) or the consumption of ATP is measured using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.[9][10]

  • Data Analysis: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated.

Kinase_Assay_Workflow A Prepare Reaction Mix (Enzyme, Substrate, Buffer) B Add Serial Dilutions of Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate C->D E Measure Kinase Activity (e.g., FRET, Luminescence) D->E F Calculate IC50 E->F

Figure 2: General workflow for an in vitro kinase assay.
Western Blotting for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of downstream signaling proteins, providing evidence of target engagement within the cell.

Protocol:

  • Cell Lysis: Cancer cells treated with this compound or control are lysed to extract total protein. The lysis buffer should contain phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred.[12]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-AKT, anti-p-p70S6K).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. The intensity of the bands corresponds to the amount of phosphorylated protein.

  • Normalization: The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.[11]

Western_Blot_Workflow A Cell Lysis with Phosphatase Inhibitors B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody (anti-phospho protein) E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Normalization (Total Protein) H->I

Figure 3: Workflow for Western blotting of phosphorylated proteins.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or other inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[13]

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor A->B C Add MTT Reagent B->C D Incubate (MTT to Formazan) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 F->G

Figure 4: General workflow for an MTT cell viability assay.

Conclusion

This compound stands out as a highly potent dual inhibitor of the PI3K and mTOR pathways. The cross-validation of its mechanism of action through various experimental approaches confirms its ability to effectively block this critical cancer-promoting signaling cascade. Comparative data suggests that the comprehensive inhibition offered by dual inhibitors like this compound may provide a therapeutic advantage over single-node inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and other PI3K/mTOR pathway inhibitors in the development of novel cancer therapies.

References

A Comparative Guide to Dual PI3K/mTOR Inhibitors: Omipalisib vs. Next-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome resistance mechanisms associated with single-agent therapies targeting this pathway. This guide provides a comprehensive comparison of the first-generation dual inhibitor Omipalisib (GSK2126458) against two next-generation inhibitors, Gedatolisib (PF-05212384) and Voxtalisib (XL765), with a focus on their preclinical and clinical performance backed by experimental data.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex network that, when activated by growth factors, promotes cell survival and proliferation. Dual inhibitors target both PI3K and mTOR, providing a more comprehensive blockade of this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K1->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1 Voxtalisib Voxtalisib Voxtalisib->PI3K Voxtalisib->mTORC2 Voxtalisib->mTORC1

Caption: The PI3K/mTOR signaling pathway and points of inhibition by dual inhibitors.

Biochemical and Enzymatic Activity

The potency of these inhibitors against PI3K isoforms and mTOR complexes is a key differentiator. This compound demonstrates highly potent, sub-nanomolar inhibition across all Class I PI3K isoforms and both mTORC1 and mTORC2.[2][3] Gedatolisib also shows potent pan-PI3K and mTOR inhibition.[4] Voxtalisib is a potent inhibitor of Class I PI3Ks, with particular potency against the p110γ isoform, and also inhibits mTOR.[1]

InhibitorTargetKi (nM)IC50 (nM)
This compound p110α0.019[2]-
p110β0.13[2]-
p110δ0.024[2]-
p110γ0.06[2]-
mTORC10.18[2]-
mTORC20.3[2]-
Gedatolisib p110α-0.4[4]
p110γ-5.4[4]
mTOR-1.6[4]
Voxtalisib p110α-39[1]
p110β-113[1]
p110δ-43[1]
p110γ-9[1]
mTOR-157[1]
DNA-PK-150[1]

In Vitro Cellular Activity

The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines. This compound has demonstrated potent growth inhibition in breast cancer cell lines.[2] Gedatolisib has shown efficacy in breast and prostate cancer cell lines,[4] while Voxtalisib has been tested against pancreatic and other cancer cell lines.[1]

InhibitorCell LineCancer TypeIC50 (nM) for Cell Growth Inhibition
This compound T47DBreast Cancer3[2]
BT474Breast Cancer2.4[2]
Gedatolisib MDA-361Breast Cancer4[4]
PC3-MM2Prostate Cancer13.1[4]
Voxtalisib PC-3Prostate Cancer270 (colony growth)[5]
MCF7Breast Cancer230 (colony growth)[5]

In Vivo Efficacy

Preclinical xenograft models provide valuable insights into the in vivo anti-tumor activity of these compounds. This compound has shown dose-dependent tumor growth inhibition in a BT474 breast cancer xenograft model at a low dose.[2] Gedatolisib has demonstrated tumor growth suppression in small-cell lung cancer (SCLC) xenograft models.[6] Voxtalisib, particularly in combination with other agents, has shown significant inhibition of tumor growth in pancreatic and glioblastoma xenograft models.[1]

InhibitorXenograft ModelCancer TypeDosingTumor Growth Inhibition
This compound BT474Breast Cancer300 µg/kg, p.o.Dose-dependent tumor growth inhibition[2]
Gedatolisib H1048, SBC-5SCLC10 mg/kg, i.v., every 4 daysSignificant suppression of tumor growth[6]
Voxtalisib BxPC-3Pancreatic Cancer30 mg/kg (with chloroquine)Significant inhibition of xenograft growth[1]
GBM 39-lucGlioblastomaNot specified>12-fold reduction in median tumor bioluminescence[1]

Clinical Findings and Adverse Events

All three inhibitors have undergone clinical evaluation, revealing distinct safety profiles. The most common adverse events are generally manageable and consistent with the mechanism of action of PI3K/mTOR inhibition.

InhibitorMost Common Adverse Events (Any Grade)Most Common Grade ≥3 Adverse Events
This compound Diarrhea, nausea, hyperglycemia, rash, rhinitisNot specified in the provided search results
Gedatolisib Nausea, fatigue, vomiting, mucositis, diarrheaNeutropenia, stomatitis, rash[7]
Voxtalisib Nausea, fatigue, thrombocytopenia, diarrhea[8]Lymphopenia, thrombocytopenia, decreased platelet count[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.

Kinase Activity Assay (General Protocol)

This protocol describes a general method for determining the in vitro kinase activity of PI3K and mTOR in the presence of an inhibitor.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase Reaction Buffer, Enzyme, Substrate (e.g., PIP2), and Inhibitor Dilutions start->prepare_reagents add_components Add Kinase, Inhibitor, and Substrate to Assay Plate prepare_reagents->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect_product Detect Product Formation (e.g., PIP3 using HTRF) stop_reaction->detect_product analyze_data Analyze Data to Determine IC50 Values detect_product->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant PI3K or mTOR enzyme

  • Substrate (e.g., PIP2 for PI3K)

  • ATP

  • Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT)

  • Test inhibitor (this compound, Gedatolisib, or Voxtalisib)

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., HTRF-based detection kit for PIP3)

  • 384-well assay plates

  • Multilabel plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and diluted inhibitor in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents according to the manufacturer's protocol (e.g., for HTRF, add biotin-PIP3, followed by detection mix containing streptavidin-APC and a europium-labeled antibody).[9]

  • Incubate in the dark to allow for signal development.

  • Read the plate on a multilabel reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitor (this compound, Gedatolisib, or Voxtalisib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Phosphorylated Proteins (p-AKT and p-S6)

Western blotting is used to detect the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein, to confirm target engagement by the inhibitors.

Materials:

  • Cancer cell lines

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-p-S6 Ser240/244, anti-total S6)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test inhibitor for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Conclusion

This compound, Gedatolisib, and Voxtalisib are all potent dual PI3K/mTOR inhibitors with demonstrated anti-cancer activity. This compound stands out for its exceptional sub-nanomolar potency against all PI3K isoforms and mTOR complexes. The next-generation inhibitors, Gedatolisib and Voxtalisib, also exhibit robust activity and have been evaluated in various preclinical and clinical settings. The choice of inhibitor for a specific research or therapeutic application will depend on a variety of factors, including the specific cancer type, the underlying genetic alterations in the PI3K/mTOR pathway, and the desired safety profile. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design further comparative studies.

References

Evaluating the Synergistic Effects of Omipalisib with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Omipalisib (GSK2126458) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators of cell growth, proliferation, and survival.[1][2][3] The hyperactivation of the PI3K/AKT/mTOR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] This guide provides a comparative analysis of the synergistic effects of this compound when combined with traditional chemotherapy agents, supported by experimental data and detailed methodologies.

Synergistic Potential of this compound with Chemotherapeutic Agents

Preclinical studies have demonstrated that this compound can enhance the anti-tumor activity of certain chemotherapeutic drugs, suggesting a potential role in combination therapies to overcome drug resistance and improve treatment outcomes.[1]

Combination with Doxorubicin

Studies in Burkitt lymphoma (BL) cell lines have shown that this compound acts synergistically with doxorubicin. This combination leads to a significant decrease in cell viability and a marked induction of apoptosis compared to either agent alone. The synergy has been confirmed through the calculation of the combination index (CI), with values less than 0.9 indicating a synergistic interaction.[4]

Comparison with Cisplatin
Combination with Paclitaxel

Currently, there is a lack of publicly available experimental data evaluating the synergistic effects of this compound in combination with paclitaxel. Further research is warranted to explore the potential of this combination.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound as a single agent and in combination with doxorubicin in various cancer cell lines.

Cell LineCancer TypeTreatmentIC50 (48h)Combination Index (CI)Reference
RajiBurkitt LymphomaThis compound1.2 µM-[4]
Raji 4RH (chemo-resistant)Burkitt LymphomaThis compound0.02 µM-[4]
RamosBurkitt LymphomaThis compound0.01 µM-[4]
DaudiBurkitt LymphomaThis compound0.01 µM-[4]
Burkitt Lymphoma CellsBurkitt LymphomaThis compound + Doxorubicin-<0.9[4]

Signaling Pathway and Experimental Workflow

PI3K/mTOR Signaling Pathway Inhibition by this compound

This compound exerts its anti-cancer effects by targeting the PI3K/mTOR signaling pathway. The diagram below illustrates the mechanism of action.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest (G1 Phase) AKT->CellCycleArrest Promotes Progression S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling and promoting apoptosis.

Experimental Workflow for Synergy Evaluation

The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and chemotherapy in vitro.

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Data Acquisition cluster_analysis Data Analysis A Cancer Cell Line Culture C Seed cells in multi-well plates A->C B Drug Preparation: This compound & Chemotherapy D Treat with this compound, Chemotherapy, or Combination B->D C->D E Incubate for 24-72 hours D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Apoptosis Assay (e.g., Annexin V/PI Staining) E->G H Western Blot Analysis (e.g., p-AKT, Cleaved PARP) E->H I Calculate IC50 Values F->I J Determine Combination Index (CI) (CalcuSyn Software) F->J K Quantify Apoptosis & Protein Expression G->K H->K

Caption: Workflow for evaluating in vitro synergy of this compound and chemotherapy.

Experimental Protocols

Cell Viability Assays (MTT and CellTiter-Glo)

Objective: To determine the cytotoxic effects of this compound alone and in combination with chemotherapy.

MTT Assay Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, or the combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and its combination with chemotherapy.

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest as described for the viability assays.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6]

Western Blot Analysis

Objective: To assess the effect of this compound on the PI3K/mTOR signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the desired compounds, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6K, total S6K, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][7]

Conclusion

The available preclinical data strongly suggest that this compound, through its dual inhibition of PI3K and mTOR, holds significant promise as an anti-cancer agent. Its synergistic activity with doxorubicin in Burkitt lymphoma models highlights its potential to enhance the efficacy of standard chemotherapy regimens. While further investigations are required to elucidate its synergistic potential with other chemotherapeutics like cisplatin and paclitaxel, the current evidence provides a solid rationale for the continued clinical development of this compound in combination therapies for various malignancies.

References

Omipalisib: A Potent Chemosensitizer Enhancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research and compiled data analysis confirm the significant role of Omipalisib (GSK2126458), a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), as a chemosensitizer. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals. By inhibiting key survival pathways, this compound enhances the efficacy of traditional chemotherapeutic agents, offering a promising strategy to overcome drug resistance in cancer cells.

The activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a wide range of human cancers, driving cell growth, proliferation, survival, and chemoresistance.[1][2] this compound's ability to simultaneously block both PI3K and mTOR disrupts this pathway at two critical points, leading to cell cycle arrest and apoptosis.[3][4] Furthermore, emerging evidence highlights this compound's capacity to suppress the Non-Homologous End Joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks induced by genotoxic drugs like doxorubicin.[5] This dual mechanism of action makes this compound a compelling candidate for combination therapies.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo efficacy of this compound, both as a single agent and in combination with chemotherapeutic drugs.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
T47DBreast Cancer3
BT474Breast Cancer2.4
OCI-AML3Acute Myeloid Leukemia17.45
THP-1Acute Myeloid Leukemia8.93
A549Lung Cancer600
PC-3Prostate Cancer250
HCT116Colorectal Cancer10
Bel7404Liver Cancer10
MDA-MB-231Breast Cancer130

Source:[6][7][8]

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents in Burkitt Lymphoma Cells

TreatmentCell LineEffect
This compound + DoxorubicinRaji (Chemotherapy-sensitive)Synergistic anti-tumor activity (CI < 0.9)
This compound + DexamethasoneRaji (Chemotherapy-sensitive)Synergistic induction of apoptosis
This compound + DoxorubicinRaji 4RH (Chemotherapy-resistant)Synergistic anti-tumor activity (CI < 0.9)

Source:[9]

Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

Cancer TypeXenograft ModelTreatmentDosageTumor Growth Inhibition
Esophageal Squamous Cell CarcinomaESCC cellsThis compound1 mg/kgSignificant delay in tumor growth
Esophageal Squamous Cell CarcinomaESCC cellsThis compound2 mg/kgSignificant delay in tumor growth
Esophageal Squamous Cell CarcinomaESCC cellsThis compound3 mg/kgSignificant delay in tumor growth
Breast CancerBT474 cellsThis compound300 µg/kgDose-dependent tumor growth inhibition
Acute Myeloid LeukemiaAML cellsThis compoundNot specifiedSignificantly inhibited tumor growth and prolonged survival

Source:[3][7][8]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its chemosensitizing effects.

Omipalisib_Mechanism_of_Action Chemotherapy Chemotherapeutic Agent (e.g., Doxorubicin) DNA_Damage DNA Double-Strand Breaks (DSBs) Chemotherapy->DNA_Damage NHEJ Non-Homologous End Joining (NHEJ) Repair Pathway DNA_Damage->NHEJ Apoptosis_NHEJ Apoptosis DNA_Damage->Apoptosis_NHEJ DNA_Repair DNA Repair NHEJ->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis_PI3K Apoptosis This compound This compound This compound->NHEJ Inhibits This compound->PI3K Inhibits This compound->mTOR Inhibits

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treatment: 1. Chemotherapy alone 2. This compound alone 3. Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (PI3K/mTOR pathway proteins) Treatment->Western_Blot Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Data_Analysis Data Analysis & Comparison Clonogenic_Assay->Data_Analysis Xenograft Establish Xenograft Tumor Model in Mice Animal_Treatment Animal Treatment Groups: 1. Vehicle Control 2. Chemotherapy alone 3. This compound alone 4. Combination Xenograft->Animal_Treatment Tumor_Measurement Tumor Volume & Body Weight Measurement Animal_Treatment->Tumor_Measurement Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry Tumor_Measurement->Endpoint Endpoint->Data_Analysis

Caption: Workflow for evaluating this compound as a chemosensitizer.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 72 hours.[3]

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

2. Western Blot Analysis

  • Objective: To assess the effect of this compound on the PI3K/AKT/mTOR signaling pathway.

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, p-mTOR, p-S6K) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Clonogenic Survival Assay

  • Objective: To evaluate the long-term effect of this compound on the proliferative capacity of cancer cells after exposure to a cytotoxic agent.

  • Procedure:

    • Treat a monolayer of cancer cells with this compound, a chemotherapeutic agent, or a combination for a defined period.

    • Trypsinize the cells and plate a known number of cells into new culture dishes.

    • Incubate the plates for 1-3 weeks to allow for colony formation (a colony is defined as a group of at least 50 cells).

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies and calculate the surviving fraction for each treatment group relative to the untreated control.

4. In Vivo Xenograft Model

  • Objective: To assess the in vivo efficacy of this compound as a chemosensitizer in a tumor-bearing animal model.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination.[3]

    • Administer the treatments according to the specified dosage and schedule (e.g., oral gavage for this compound).

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The presented data strongly support the role of this compound as a potent chemosensitizer. Its dual inhibition of the PI3K/mTOR pathway and suppression of the NHEJ DNA repair mechanism provides a powerful, multi-pronged approach to enhancing the efficacy of standard chemotherapy. The synergistic effects observed in preclinical models, coupled with a well-defined mechanism of action, underscore the therapeutic potential of this compound in combination regimens for various cancers. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for cancer patients.

References

Omipalisib's Potency in the Kinase Inhibitor Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Omipalisib's potency against other prominent kinase inhibitors targeting the PI3K/mTOR signaling pathway. The information is supported by experimental data and detailed methodologies to ensure a comprehensive understanding of its performance.

This compound (also known as GSK2126458) is a highly potent, orally bioavailable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention.[2][3] this compound distinguishes itself as a dual inhibitor, targeting all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) as well as both mTOR complexes (mTORC1 and mTORC2).[1][4] This broad-spectrum activity profile offers a comprehensive blockade of the PI3K/mTOR signaling cascade.

Comparative Potency of PI3K/mTOR Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized PI3K/mTOR inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, are derived from various biochemical and cellular assays. Lower values indicate higher potency.

InhibitorTarget(s)p110α (Ki, nM)p110β (Ki, nM)p110δ (Ki, nM)p110γ (Ki, nM)mTORC1 (Ki, nM)mTORC2 (Ki, nM)
This compound (GSK2126458) Pan-PI3K, mTORC1/2 0.019 [1][4]0.13 [1][4]0.024 [1][4]0.06 [1][4]0.18 [1][4]0.3 [1][4]
Buparlisib (BKM120)Pan-PI3K52166116262--
Pictilisib (GDC-0941)Pan-PI3K3333181758
Dactolisib (BEZ235)Pan-PI3K, mTORC1/2475727676
ZSTK474Pan-PI3K1.89.40.44.1--

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used for potency determination, the following diagrams are provided.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Full Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (e.g., PI3K, mTOR) - Substrate (e.g., PIP2, ATP) - Test Inhibitor (this compound) start->reagents incubation Incubate Kinase, Substrate, and Inhibitor reagents->incubation detection Detect Kinase Activity (e.g., ADP-Glo, Luminescence) incubation->detection data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 value detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The determination of IC50 and Ki values for kinase inhibitors typically involves in vitro enzymatic assays. Below is a generalized protocol for a kinase activity assay, which can be adapted for specific PI3K isoforms or mTOR.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Purified recombinant kinase (e.g., p110α, mTOR)

  • Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (this compound) at various concentrations

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer.

  • Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a microplate. Include control wells with no inhibitor (100% activity) and wells with no kinase (background).

  • Kinase Reaction: Initiate the kinase reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of product formed (e.g., ADP), which is inversely proportional to the inhibitor's potency.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no kinase" control as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound demonstrates exceptional potency against all Class I PI3K isoforms and both mTOR complexes, as evidenced by its low nanomolar and sub-nanomolar Ki and IC50 values.[1][4] This dual-targeting mechanism provides a comprehensive blockade of the PI3K/mTOR pathway, which is a significant advantage in overcoming potential resistance mechanisms that can arise from targeting a single node in the pathway.[5] The data presented in this guide positions this compound as a highly potent and broadly active inhibitor within the landscape of PI3K/mTOR-targeted therapies, warranting its continued investigation in relevant preclinical and clinical settings.

References

A Comparative Guide to the Long-Term Efficacy of Omipalisib in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term preclinical efficacy of Omipalisib (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The performance of this compound is contextualized by comparing it with another well-characterized dual PI3K/mTOR inhibitor, Apitolisib (GDC-0980). The data presented is derived from various preclinical studies to offer insights into their anti-tumor activity in cancer models.

Comparative Efficacy of this compound and Apitolisib

The following tables summarize the in vivo efficacy of this compound and Apitolisib in preclinical xenograft models. It is important to note that the data is compiled from separate studies and does not represent a direct head-to-head comparison. Experimental conditions such as the specific strain of mice, tumor implantation techniques, and exact vehicle formulations may vary between studies.

Table 1: In Vivo Efficacy of this compound (GSK2126458) in Xenograft Models
Cancer TypeCell LineAnimal ModelDosing RegimenTreatment DurationKey Findings
Breast CancerBT474Nude Mice300 µg/kg, p.o., dailyNot SpecifiedDose-dependent tumor growth inhibition.[1]
Esophageal Squamous Cell CarcinomaKYSE150Nude Mice1, 2, and 3 mg/kg, i.p., daily4 weeksSignificant, dose-dependent tumor growth inhibition.[2]
Pancreatic Ductal AdenocarcinomaK8484Not SpecifiedNot Specified18 daysReduced tumor growth.[3]
Table 2: In Vivo Efficacy of Apitolisib (GDC-0980) in Xenograft Models
Cancer TypeCell LineAnimal ModelDosing RegimenTreatment DurationKey Findings
Prostate CancerPC3Not Specified2.5, 5, and 10 mg/kg, dailyNot Specified2.5 mg/kg: tumor growth delay; 5 mg/kg: tumor stasis; 10 mg/kg: tumor regression.
Breast CancerMCF7-neo/HER2Nude Mice1, 5, and 10 mg/kg, p.o., dailyNot SpecifiedDose-dependent tumor growth inhibition.
GlioblastomaA-172, U-118 MGNot SpecifiedNot SpecifiedNot SpecifiedInhibition of tumor growth in xenograft models.[4][5]

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the assessment of this compound and Apitolisib.

In Vivo Tumor Xenograft Studies

A common method to assess the long-term efficacy of anticancer compounds is the use of tumor xenograft models.

1. Cell Line Culture and Preparation:

  • Human cancer cell lines (e.g., BT474, PC3, KYSE150) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are grown to a sufficient number and harvested during the logarithmic growth phase.

  • Cell viability is assessed, typically using a trypan blue exclusion assay, with a viability of >90% being required.

2. Animal Models:

  • Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, are commonly used to prevent rejection of human tumor cells.[6][7]

  • Animals are acclimated to laboratory conditions for at least one week prior to the study.

3. Tumor Implantation:

  • A suspension of cancer cells, often mixed with an extracellular matrix-like Matrigel, is injected subcutaneously into the flank of the mice.[6][7]

  • The number of injected cells typically ranges from 1 x 10^6 to 10 x 10^6 cells per mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by regular caliper measurements of the length and width of the tumor.[6]

  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment is initiated once tumors reach a predetermined average size, often between 100-200 mm³.

5. Drug Administration:

  • The test compounds (e.g., this compound, Apitolisib) are formulated in a suitable vehicle for administration.

  • Administration is typically performed orally (p.o.) via gavage or intraperitoneally (i.p.).

  • Dosing is conducted according to a predetermined schedule (e.g., daily, once weekly).

  • A control group receiving the vehicle alone is always included.

6. Efficacy Endpoints:

  • The primary endpoint is typically tumor growth inhibition (TGI).

  • Other endpoints may include tumor regression, time to tumor progression, and survival.

  • Animal body weight is monitored regularly as an indicator of toxicity.

7. Data Analysis:

  • Tumor growth curves are plotted for each treatment group.

  • Statistical analyses (e.g., t-test, ANOVA) are used to compare the tumor volumes between treated and control groups.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

This compound and Apitolisib are dual inhibitors that target key kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the canonical pathway and the points of inhibition by these dual inhibitors.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 AKT AKT mTORC2->AKT Proliferation, Survival, Metabolism Proliferation, Survival, Metabolism This compound / Apitolisib This compound / Apitolisib This compound / Apitolisib->mTORC1 This compound / Apitolisib->mTORC2 PIP3->AKT AKT->mTORC1 AKT->Proliferation, Survival, Metabolism Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Protein Synthesis->Proliferation, Survival, Metabolism

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points of dual inhibitors.

General Experimental Workflow for Preclinical Efficacy Assessment

The logical flow of a typical preclinical study to assess the long-term efficacy of a drug like this compound is outlined below.

Preclinical_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Efficacy cluster_Tox Toxicity Assessment Cell_Line_Selection Cancer Cell Line Selection Proliferation_Assay Proliferation Assays (e.g., MTT, SRB) Cell_Line_Selection->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Proliferation_Assay->Signaling_Assay Xenograft_Model Xenograft Model Establishment Signaling_Assay->Xenograft_Model Treatment Drug Administration (e.g., this compound) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Toxicity_Monitoring Monitor Animal Health (Body Weight, Clinical Signs) Treatment->Toxicity_Monitoring Data_Analysis Data Analysis and Efficacy Determination Tumor_Measurement->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of an anti-cancer drug.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Omipalisib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Omipalisib, a potent inhibitor of PI3K and mTOR, stringent adherence to safety protocols is paramount to ensure personal safety and minimize environmental impact.[1][2][3] This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[5] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesImpervious chemical-resistant gloves.
Body Protection Laboratory CoatImpervious clothing to prevent skin contact.
Respiratory Protection RespiratorA suitable respirator should be used, especially in cases of dust or aerosol formation.

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[4][5]

  • Avoid all direct contact with the skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][5]

  • After handling, wash hands and any exposed skin thoroughly.[4][5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[5]

  • Keep away from direct sunlight and sources of ignition.[5]

Accidental Release and Exposure Protocols

Immediate and appropriate action is crucial in the event of an accidental release or exposure.

Accidental Release:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[4][5]

  • Clean-up:

    • For spills of solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[4][5]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[4][5]

    • Collect all contaminated material into a suitable container for disposal.[5]

Exposure Response:

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water.[4][5]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations to prevent environmental contamination.

Disposal Procedure:

  • Characterization: Unused or waste this compound is considered hazardous waste.

  • Segregation: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[5] Do not dispose of it down the drain or with regular trash.

Below is a workflow diagram illustrating the key safety and handling procedures for this compound.

Caption: Workflow for Safe Handling of this compound.

References

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